2-Hydroxyestrone-13C6
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H22O3 |
|---|---|
Molecular Weight |
292.32 g/mol |
IUPAC Name |
(8R,9S,13S,14S)-2,3-dihydroxy-13-(113C)methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H22O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,19-20H,2-7H2,1H3/t11-,12+,14-,18-/m0/s1/i1+1,4+1,5+1,14+1,17+1,18+1 |
InChI Key |
SWINWPBPEKHUOD-XUEWEILHSA-N |
Isomeric SMILES |
[13CH3][13C@]12CC[C@H]3[C@H]([13C@@H]1[13CH2][13CH2][13C]2=O)CCC4=CC(=C(C=C34)O)O |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of 13C-Labeled 2-Hydroxyestrone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of ¹³C-labeled 2-hydroxyestrone, a critical analytical standard and tracer for metabolic studies. Due to the absence of a single, published protocol for this specific isotopically labeled compound, this guide synthesizes established methods for the synthesis of related catechol estrogens and the purification of analogous compounds.
Introduction
2-Hydroxyestrone (2-OHE1) is a major metabolite of estrone and estradiol, formed via 2-hydroxylation primarily by cytochrome P450 enzymes (CYP1A and CYP3A subfamilies) in the liver.[1][2] As a catechol estrogen, its role in various physiological and pathological processes is of significant interest. ¹³C-labeled 2-hydroxyestrone serves as an invaluable internal standard for quantitative analysis by mass spectrometry and as a tracer in metabolic flux analysis studies. This guide outlines a plausible synthetic and purification workflow for the preparation of high-purity ¹³C-labeled 2-hydroxyestrone.
Synthesis of ¹³C-Labeled 2-Hydroxyestrone
The synthesis of ¹³C-labeled 2-hydroxyestrone can be approached through two primary routes: enzymatic synthesis and chemical synthesis. Both methods would ideally start from a commercially available ¹³C-labeled estrone precursor.
Starting Material
The most direct synthetic precursor is ¹³C-labeled estrone. Several isotopologues are commercially available, such as Estrone-2,3,4-¹³C₃. The choice of labeling pattern will depend on the specific requirements of the intended application.
Enzymatic Synthesis
Enzymatic synthesis offers high specificity for the desired 2-hydroxylation, minimizing the formation of other isomers. Cytochrome P450 enzymes or tyrosinase are the primary catalysts for this transformation.[3][4]
Experimental Protocol: Enzymatic Synthesis
-
Enzyme Preparation: A microsomal preparation containing human cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2, or CYP3A4) or commercially available tyrosinase from Agaricus bisporus can be used.
-
Reaction Mixture Preparation: In a suitable reaction vessel, combine the following in a buffered solution (e.g., potassium phosphate buffer, pH 7.4):
-
¹³C-labeled estrone (dissolved in a minimal amount of a suitable organic solvent like ethanol or DMSO).
-
NADPH-generating system (for CYP450-mediated reactions), typically consisting of NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
The enzyme preparation.
-
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a predetermined time (e.g., 1-4 hours). The reaction progress can be monitored by analytical HPLC.
-
Reaction Quenching: Terminate the reaction by adding a quenching solvent, such as ice-cold acetonitrile or methanol.
-
Extraction: Centrifuge the quenched reaction mixture to pellet the protein. The supernatant containing the product is then collected and concentrated under reduced pressure. The product can be further extracted from the aqueous phase using an organic solvent like ethyl acetate.
Chemical Synthesis
Experimental Protocol: Chemical Synthesis (Adapted)
-
Protection of the 17-keto group: The 17-keto group of ¹³C-labeled estrone can be protected, for example, as a ketal, to prevent side reactions.
-
2-Formylation: The protected ¹³C-estrone can be formylated at the 2-position using a Vilsmeier-Haack reaction with phosphorus oxychloride and dimethylformamide.
-
Baeyer-Villiger Oxidation: The 2-formyl group is then converted to a formate ester via Baeyer-Villiger oxidation using a peroxy acid such as m-chloroperoxybenzoic acid (mCPBA).
-
Hydrolysis: The formate ester and the protecting group at C17 are subsequently hydrolyzed under basic conditions to yield ¹³C-labeled 2-hydroxyestrone.
-
Work-up: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.
Purification of ¹³C-Labeled 2-Hydroxyestrone
Catechol estrogens are susceptible to oxidation, so purification should be performed promptly after synthesis, and the use of antioxidants like ascorbic acid in the solvents can be beneficial.[5] Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for obtaining high-purity ¹³C-labeled 2-hydroxyestrone.
Experimental Protocol: Preparative HPLC Purification
-
Column: A reversed-phase C18 column is typically used for the separation of estrogens.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Detection: UV detection at a wavelength of approximately 280 nm is suitable for detecting the phenolic ring of the estrogen.
-
Fraction Collection: Fractions corresponding to the peak of ¹³C-labeled 2-hydroxyestrone are collected.
-
Solvent Removal: The solvent from the collected fractions is removed under reduced pressure to yield the purified product.
-
Purity Assessment: The purity of the final product should be assessed by analytical HPLC and its identity confirmed by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for 2-Hydroxyestrone
| Property | Value |
| Molecular Formula | C₁₈H₂₂O₃ |
| Molar Mass (unlabeled) | 286.37 g/mol |
| Molar Mass (¹³C₃-labeled) | 289.39 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (unlabeled, in CDCl₃) | δ 6.81 (s, 1H, H-1), 6.61 (s, 1H, H-4), 2.8 (m, 2H, H-6), 0.86 (s, 3H, 18-CH₃)[6] |
| Mass Spectrum (unlabeled) | Major fragments and their relative intensities would be listed here. |
Note: Specific spectroscopic data for the ¹³C-labeled compound would need to be acquired upon synthesis and would show characteristic shifts and coupling constants related to the positions of the ¹³C atoms.
Table 2: Summary of a Potential Synthesis and Purification Scheme
| Step | Method | Key Reagents/Conditions | Expected Outcome |
| Synthesis | Enzymatic (CYP450) | ¹³C-Estrone, Microsomes, NADPH regenerating system, 37°C | Conversion of ¹³C-Estrone to ¹³C-2-Hydroxyestrone |
| Purification | Preparative HPLC | C18 column, Water/Acetonitrile gradient | Isolation of high-purity ¹³C-2-Hydroxyestrone |
| Analysis | HPLC, MS, NMR | - | Confirmation of purity and identity |
Visualization of Workflows and Pathways
Estrogen Metabolism Pathway
Caption: Metabolic pathway of estrone to its hydroxylated metabolites.
Experimental Workflow for Synthesis and Purification
Caption: General experimental workflow for the synthesis and purification.
References
- 1. Differential hydroxylations of estrone and estradiol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Hydroxyestrone - Wikipedia [en.wikipedia.org]
- 3. 2-Hydroxyestrone | Rupa Health [rupahealth.com]
- 4. Oxidative transformation of 2-hydroxyestrone. Stability and reactivity of 2,3-estrone quinone and its relationship to estrogen carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Estrone | C18H22O2 | CID 5870 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Metabolic Conversion of Estrone to 2-Hydroxyestrone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathway leading from estrone (E1) to 2-hydroxyestrone (2-OHE1), a critical reaction in estrogen metabolism. This document details the enzymatic processes, cellular locations, and provides relevant quantitative data and experimental methodologies for professionals in research and drug development.
Introduction to Estrone Metabolism
Estrone is a primary estrogen that, along with estradiol, undergoes extensive metabolism, primarily in the liver, to form various hydroxylated and conjugated derivatives.[1][2] These metabolic pathways are crucial in regulating the overall estrogenic activity within the body, as the resulting metabolites can have significantly different physiological effects compared to the parent hormone. One of the major metabolic routes for estrone is hydroxylation, which can occur at several positions on the steroid nucleus, with the 2- and 16α-positions being the most prominent.[3][4] The formation of 2-hydroxyestrone is considered a significant pathway, leading to a catechol estrogen with weak estrogenic activity.[4][5]
The 2-Hydroxylation Pathway of Estrone
The conversion of estrone to 2-hydroxyestrone is an irreversible hydroxylation reaction that introduces a hydroxyl group at the C-2 position of the aromatic A ring of the estrone molecule.[6] This reaction is catalyzed by a superfamily of enzymes known as cytochrome P450 (CYP).[7][8]
Key Enzymes and Cellular Localization
The 2-hydroxylation of estrone is predominantly carried out by members of the CYP1A and CYP3A subfamilies of cytochrome P450 enzymes.[6][9] The primary cellular location for this metabolic process is the liver, where CYP enzymes are abundantly expressed.[7][10] However, this conversion also occurs in extrahepatic tissues such as the breast, uterus, and brain, where it may play a role in local estrogen modulation.[7][11]
The key enzymes involved in the formation of 2-hydroxyestrone include:
-
CYP1A2: Highly active in the liver and considered a major contributor to hepatic estrone 2-hydroxylation.[7][12]
-
CYP3A4: Another significant enzyme in the liver that catalyzes the 2-hydroxylation of estrone.[7][12]
-
CYP1A1: Primarily expressed in extrahepatic tissues and plays a crucial role in the local metabolism of estrone to 2-hydroxyestrone.[7][9]
-
CYP1B1: While primarily associated with 4-hydroxylation, it can also contribute to the formation of 2-hydroxyestrone.[9][10]
The relative contribution of these enzymes can vary depending on the tissue and individual genetic polymorphisms.[9]
Quantitative Data on Estrone 2-Hydroxylation
The following table summarizes the kinetic parameters for the formation of 2-hydroxyestrone from estrone by various recombinant human cytochrome P450 enzymes. These values provide insight into the efficiency of each enzyme in catalyzing this specific reaction.
| Enzyme | Km (μmol/L) | Vmax (nmol/nmol/min) |
| CYP1A1 | <10 | - |
| CYP1A2 | <10 | - |
| CYP1B1 | <10 | - |
| CYP2C19 | - | - |
| CYP3A5 | ~10 | - |
| Data sourced from a study on the in vitro metabolism of estrone by recombinant human cytochrome P450 enzymes.[9] The Vmax values were not explicitly provided in a comparable format in the source material. |
Experimental Protocols
This section outlines a general methodology for an in vitro enzyme kinetic assay to determine the formation of 2-hydroxyestrone from estrone using recombinant human cytochrome P450 enzymes or human liver microsomes.
In Vitro Estrone Hydroxylation Assay
Objective: To measure the rate of 2-hydroxyestrone formation from estrone by a specific CYP enzyme or a mixture of enzymes (e.g., in human liver microsomes).
Materials:
-
Recombinant human CYP enzymes (e.g., CYP1A1, CYP1A2, CYP3A4)
-
Human liver microsomes
-
Estrone (substrate)
-
NADPH regenerating system (or NADPH)
-
Incubation buffer (e.g., potassium phosphate buffer)
-
Stopping solution (e.g., acetonitrile or methanol)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or fluorescence)
-
2-hydroxyestrone standard
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the incubation buffer, the CYP enzyme source (recombinant enzyme or microsomes), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for a short period to allow the components to equilibrate.
-
Initiation of Reaction: Initiate the reaction by adding estrone (dissolved in a suitable solvent like DMSO or acetonitrile) to the reaction mixture. The final concentration of the organic solvent should be minimized to avoid enzyme inhibition.[9]
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring that the reaction remains in the linear range of product formation. Linearity can be determined through time-course experiments.[9]
-
Termination of Reaction: Stop the reaction by adding a cold stopping solution, such as acetonitrile, which also serves to precipitate proteins.
-
Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated proteins. Collect the supernatant for analysis.
-
HPLC Analysis: Analyze the supernatant using a validated HPLC method to separate and quantify the formation of 2-hydroxyestrone. A standard curve of 2-hydroxyestrone should be used for accurate quantification.
Data Analysis: The rate of 2-hydroxyestrone formation is calculated from the amount of product formed over time. For kinetic analysis, the experiment is repeated with varying concentrations of estrone to determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.
Visualizations
Metabolic Pathway of Estrone to 2-Hydroxyestrone
Caption: Enzymatic conversion of estrone to 2-hydroxyestrone.
Experimental Workflow for In Vitro Estrone Metabolism Assay
References
- 1. ClinPGx [clinpgx.org]
- 2. Estrone - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Increased 2-Hydroxylation of Estrogen in Women with a Family History of Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased 2-hydroxylation of estrogen is associated with lower body fat and increased lean body mass in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Hydroxyestrone - Wikipedia [en.wikipedia.org]
- 7. Cytochrome P450-mediated metabolism of estrogens and its regulation in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P450 enzymes of estrogen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Cytochrome P450-mediated Metabolism of Estrogens and Its Regulation in Human | Semantic Scholar [semanticscholar.org]
- 11. Hydroxylation of estradiol - Wikipedia [en.wikipedia.org]
- 12. Roles of cytochromes P450 1A2 and 3A4 in the oxidation of estradiol and estrone in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Hydroxyestrone-13C6: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyestrone-13C6 is the isotopically labeled form of 2-hydroxyestrone, a major endogenous metabolite of estrone and estradiol. As a catechol estrogen, 2-hydroxyestrone plays a significant role in various physiological and pathological processes, including hormone-dependent cancers. The incorporation of six carbon-13 atoms provides a valuable tool for researchers in metabolic studies, quantitative analysis, and as an internal standard in mass spectrometry-based assays. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, alongside relevant biological context and generalized experimental protocols.
Chemical and Physical Properties
Quantitative data for this compound is limited. The following tables summarize the available information for the labeled compound and its unlabeled counterpart, 2-Hydroxyestrone, for comparative purposes.
Table 1: General and Chemical Properties
| Property | This compound | 2-Hydroxyestrone |
| Molecular Formula | C₁₂¹³C₆H₂₂O₃ | C₁₈H₂₂O₃ |
| Molecular Weight | 292.32 g/mol | 286.37 g/mol |
| CAS Number | Not available | 362-06-1 |
| Synonyms | Catecholestrone-13C6 | 2-OHE1, Catecholestrone, Estra-1,3,5(10)-trien-2,3-diol-17-one |
| Chemical Class | Catechol Estrogen, Steroid | Catechol Estrogen, Steroid |
Table 2: Physical Properties (Data for 2-Hydroxyestrone)
| Property | Value |
| Appearance | Solid |
| Solubility | Soluble in DMSO, Ethanol |
| Storage Temperature | 2-8°C |
Biological Significance and Signaling Pathways
2-Hydroxyestrone is a key metabolite in the estrogen metabolic pathway. It is formed from estrone through hydroxylation, primarily by cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP1B1).[1] The balance between the formation of 2-hydroxyestrone and another metabolite, 16α-hydroxyestrone, is believed to be a critical factor in estrogen-related carcinogenesis, particularly in breast cancer.[2] 2-Hydroxyestrone is often referred to as a "good" estrogen due to its weak estrogenic activity and potential anti-proliferative effects in some cancer cell lines.[3][4]
Estrogen Metabolism Pathway
The following diagram illustrates the metabolic conversion of estrone to 2-hydroxyestrone and its subsequent methylation.
Signaling in Breast Cancer Cells
In estrogen receptor-positive (ER+) breast cancer cells, 2-hydroxyestrone has been shown to exhibit anti-proliferative effects, in contrast to the proliferative effects of estradiol and 16α-hydroxyestrone.[1][3] This is attributed to its weak binding to the estrogen receptor and its ability to induce pathways leading to apoptosis.
Experimental Protocols
Due to the lack of specific published protocols for this compound, the following sections provide generalized methodologies based on common practices for isotopically labeled steroids.
General Synthesis of Isotopically Labeled Estrogens
The synthesis of 13C-labeled estrogens typically involves a multi-step chemical synthesis starting from a commercially available 13C-labeled precursor. The specific synthetic route would be designed to incorporate the 13C atoms at the desired positions in the steroid backbone. This often involves reactions such as Grignard reactions, Wittig reactions, and various cyclization and functional group manipulation steps. The final product is then purified using chromatographic techniques.
Purification by High-Performance Liquid Chromatography (HPLC)
Objective: To purify this compound from a crude reaction mixture.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or acetonitrile).
-
Mobile Phase Preparation: Prepare a mobile phase mixture, for example, a gradient of acetonitrile in water. A typical starting condition could be 40% acetonitrile, increasing to 90% over 20 minutes.
-
HPLC Analysis:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Run the gradient elution program.
-
Monitor the elution profile at an appropriate wavelength (e.g., 280 nm for estrogens).
-
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound.
-
Purity Assessment: Re-inject an aliquot of the collected fraction to confirm its purity.
Analysis by Mass Spectrometry
Objective: To confirm the identity and isotopic enrichment of this compound.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system.
Procedure (for LC-MS):
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol).
-
LC Separation: Use a short C18 column to separate the analyte from any remaining impurities before introduction into the mass spectrometer.
-
Mass Spectrometry Analysis:
-
Ionize the sample using an appropriate technique (e.g., electrospray ionization - ESI).
-
Acquire the mass spectrum in full scan mode to determine the molecular weight. The expected [M+H]⁺ ion for this compound is m/z 293.3.
-
Perform tandem mass spectrometry (MS/MS) to obtain a characteristic fragmentation pattern for structural confirmation.
-
The isotopic enrichment can be determined by comparing the peak intensities of the labeled compound with any residual unlabeled compound.
-
Conclusion
This compound is a vital research tool for elucidating the complex roles of estrogen metabolism in health and disease. While detailed physicochemical data for the labeled compound is sparse, its properties can be largely inferred from its well-characterized unlabeled counterpart. The provided overview of its biological context and generalized experimental protocols serves as a valuable resource for researchers and professionals in the field of drug development and endocrinology. Further studies are warranted to fully characterize the specific properties of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Estrogen Metabolism and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogen metabolism and risk of breast cancer: a prospective study of the 2:16alpha-hydroxyestrone ratio in premenopausal and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Nature of Catechol Estrogens: A Technical Guide to Their Function in Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted roles of catechol estrogens in cellular physiology and pathology. Catechol estrogens, the hydroxylated metabolites of estrone (E1) and estradiol (E2), stand at a critical metabolic crossroads, exhibiting both hormonal and genotoxic properties. Their functions are dictated by their subsequent metabolic fate: O-methylation to benign methoxyestrogens or oxidation to reactive quinones. This duality positions them as key players in a range of cellular processes, from endocrine regulation to carcinogenesis, making them a subject of intense research and a potential target for therapeutic intervention.
Core Concepts: The Dichotomy of Catechol Estrogen Action
Estrogens are metabolized into two primary classes of catechol estrogens: 2-hydroxyestrogens (2-OHEs) and 4-hydroxyestrogens (4-OHEs). The formation of these metabolites is catalyzed by cytochrome P450 (CYP) enzymes, with CYP1A1 and CYP3A4 primarily responsible for 2-hydroxylation, and CYP1B1 for 4-hydroxylation.[1][2]
Once formed, catechol estrogens can undergo two major competing metabolic pathways:
-
Detoxification Pathway: Catalyzed by Catechol-O-methyltransferase (COMT), this pathway involves the methylation of the catechol hydroxyl groups to form methoxyestrogens (e.g., 2-methoxyestradiol, 4-methoxyestrone).[3][4] This process generally inactivates the catechol estrogens, reducing their potential for harmful reactions.[3]
-
Activation Pathway: This pathway involves the oxidation of catechol estrogens to semiquinones and subsequently to highly reactive electrophilic quinones (e.g., E2-3,4-quinone).[1] These quinones can covalently bind to DNA, forming adducts that can lead to mutations and initiate cancer.[1]
This balance between detoxification and activation is a critical determinant of cellular fate and is influenced by genetic factors (e.g., COMT polymorphisms) and environmental exposures.
Data Presentation: Quantitative Insights into Catechol Estrogen Function
The following tables summarize key quantitative data related to the interaction of catechol estrogens with cellular components and the enzymes that regulate their metabolism.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Kd, nM) | Relative Binding Affinity (%) |
| 17β-Estradiol (E2) | Estrogen Receptor α (ERα) | ~0.1 | 100 |
| 2-Hydroxyestradiol (2-OHE2) | Estrogen Receptor α (ERα) | Varies, generally lower than E2 | 10-50 |
| 4-Hydroxyestradiol (4-OHE2) | Estrogen Receptor α (ERα) | Varies, generally lower than E2 | 20-80 |
| 2-Hydroxyestrone (2-OHE1) | Estrogen Receptor α (ERα) | Lower than 2-OHE2 | <10 |
| 4-Hydroxyestrone (4-OHE1) | Estrogen Receptor α (ERα) | Higher than 2-OHE1 | 10-30 |
Note: Relative binding affinities can vary depending on the assay system. The data presented are aggregated from multiple sources for comparative purposes.
Table 2: Enzyme Kinetics of Catechol Estrogen Metabolism
| Enzyme | Substrate | Km (µM) | Vmax (pmol/mg protein/min) or kcat (min⁻¹) |
| CYP1A2 | Estradiol (for 2-hydroxylation) | ~25-50 | Varies with expression system |
| CYP3A4 | Estradiol (for 2-hydroxylation) | ~50-100 | Varies with expression system |
| CYP1B1 | Estradiol (for 4-hydroxylation) | ~5-15 | Varies with expression system |
| COMT (Wild-Type) | 2-Hydroxyestradiol (2-OHE2) | 1.3 ± 0.2 | kcat = 1.8 ± 0.1 min⁻¹ |
| 4-Hydroxyestradiol (4-OHE2) | 0.9 ± 0.1 | kcat = 3.6 ± 0.2 min⁻¹ | |
| 2-Hydroxyestrone (2-OHE1) | 2.1 ± 0.3 | kcat = 1.2 ± 0.1 min⁻¹ | |
| 4-Hydroxyestrone (4-OHE1) | 1.1 ± 0.2 | kcat = 2.9 ± 0.2 min⁻¹ | |
| COMT (Variant, Met/Met) | 2-Hydroxyestradiol (2-OHE2) | 1.5 ± 0.3 | kcat = 0.7 ± 0.1 min⁻¹ |
| 4-Hydroxyestradiol (4-OHE2) | 1.0 ± 0.2 | kcat = 1.5 ± 0.1 min⁻¹ | |
| 2-Hydroxyestrone (2-OHE1) | 2.4 ± 0.4 | kcat = 0.5 ± 0.1 min⁻¹ | |
| 4-Hydroxyestrone (4-OHE1) | 1.2 ± 0.3 | kcat = 1.2 ± 0.1 min⁻¹ |
Data for COMT kinetics are adapted from studies on recombinant human enzyme.[3][5]
Table 3: Reported Concentrations of Catechol Estrogens in Human Biological Samples
| Catechol Estrogen | Sample Type | Concentration Range |
| 2-Hydroxyestrone (2-OHE1) | Urine | 1-30 ng/mg creatinine |
| Serum/Plasma | 5-50 pg/mL | |
| 4-Hydroxyestrone (4-OHE1) | Urine | 0.1-5 ng/mg creatinine |
| Serum/Plasma | <10 pg/mL | |
| 2-Hydroxyestradiol (2-OHE2) | Urine | 0.5-10 ng/mg creatinine |
| Serum/Plasma | <20 pg/mL | |
| 4-Hydroxyestradiol (4-OHE2) | Urine | <2 ng/mg creatinine |
| Serum/Plasma | Not consistently detected |
Concentrations can vary significantly based on factors such as age, sex, menopausal status, and lifestyle. These values represent a general range found in the literature.[6][7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways of catechol estrogens and a typical experimental workflow for their analysis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of catechol estrogens.
Quantification of Catechol Estrogens by HPLC with Electrochemical Detection (HPLC-ECD)
This method is highly sensitive for the detection of electrochemically active compounds like catechol estrogens.
-
Sample Preparation:
-
For liquid samples (plasma, urine), perform a solid-phase extraction (SPE) using a C18 cartridge to isolate the estrogen fraction.
-
For tissue samples, homogenize in a suitable buffer and perform a liquid-liquid extraction with a solvent like diethyl ether or ethyl acetate.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the HPLC mobile phase.
-
-
HPLC-ECD Analysis:
-
HPLC System: A standard HPLC system with a C18 reverse-phase column is typically used.
-
Mobile Phase: An isocratic or gradient mobile phase consisting of an aqueous buffer (e.g., ammonium phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile) is employed.[8]
-
Electrochemical Detector: A multi-channel coulometric electrode array detector is highly effective. Set the potentials of the electrodes in an increasing oxidative series (e.g., from +100 mV to +800 mV).
-
Quantification: Identify and quantify catechol estrogens based on their retention times and the ratio of the responses across the different electrodes compared to authentic standards.
-
Analysis of Catechol Estrogens and their Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and sensitivity for the simultaneous measurement of multiple estrogen metabolites.
-
Sample Preparation:
-
Follow similar extraction procedures as for HPLC-ECD.
-
For enhanced sensitivity, derivatization of the catechol estrogens may be performed.
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system with a C18 column is used for separation.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is typically employed.
-
MRM Transitions: For each analyte, specific precursor-to-product ion transitions are monitored for quantification and confirmation.
-
Quantification: Use stable isotope-labeled internal standards for each analyte to ensure accurate quantification.
-
Assessment of Estrogenic Activity using the MCF-7 Cell Proliferation Assay
This bioassay measures the ability of a compound to stimulate the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
-
Cell Culture:
-
Maintain MCF-7 cells in a suitable growth medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).
-
Prior to the assay, culture the cells in a phenol red-free medium with charcoal-stripped FBS for several days to deplete endogenous estrogens.[9]
-
-
Assay Protocol:
-
Seed the cells in 96-well plates at an appropriate density.
-
Treat the cells with a range of concentrations of the test catechol estrogen, along with a positive control (e.g., 17β-estradiol) and a vehicle control.
-
Incubate the plates for 4-6 days.
-
Assess cell proliferation using a suitable method, such as the MTS assay, which measures mitochondrial activity, or by direct cell counting.[10][11]
-
-
Data Analysis:
-
Construct a dose-response curve and determine the EC50 value (the concentration that elicits 50% of the maximal response).
-
Measurement of Estrogen Receptor Activation using a Luciferase Reporter Gene Assay
This assay provides a quantitative measure of the ability of a compound to activate the estrogen receptor and induce gene expression.
-
Cell Line:
-
Assay Protocol:
-
Seed the cells in a 96-well plate.
-
Treat the cells with various concentrations of the catechol estrogen.
-
Incubate for 18-24 hours to allow for receptor activation and luciferase expression.
-
Lyse the cells and add a luciferase substrate.
-
Measure the resulting luminescence using a luminometer.[13]
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., total protein).
-
Generate a dose-response curve and calculate the EC50 value.
-
Detection of DNA Adducts using the ³²P-Postlabeling Assay
This highly sensitive method is used to detect and quantify bulky DNA adducts formed by carcinogens.
-
DNA Isolation and Digestion:
-
Adduct Enrichment and Labeling:
-
Chromatographic Separation and Quantification:
-
Separate the ³²P-labeled adducts by multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.[16]
-
Detect the adducts by autoradiography and quantify the radioactivity using a phosphorimager or by scintillation counting.
-
Calculate the level of adducts relative to the total number of nucleotides.
-
Quantification of Oxidative DNA Damage (8-oxo-dG) by ELISA
This immunoassay measures the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), a common marker of oxidative DNA damage.
-
DNA Isolation and Digestion:
-
Isolate DNA from cells or tissues exposed to catechol estrogens.
-
Digest the DNA to single nucleosides using nuclease P1 and alkaline phosphatase.[17]
-
-
ELISA Protocol:
-
Use a competitive ELISA kit where the wells are pre-coated with an 8-oxo-dG conjugate.[17]
-
Add the digested DNA samples and a primary antibody specific for 8-oxo-dG to the wells. The 8-oxo-dG in the sample will compete with the coated 8-oxo-dG for antibody binding.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chromogenic substrate (e.g., TMB) and measure the absorbance at 450 nm.[18]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 8-oxo-dG.
-
Calculate the concentration of 8-oxo-dG in the samples based on the standard curve. The absorbance is inversely proportional to the amount of 8-oxo-dG in the sample.[19]
-
References
- 1. Cytochrome P450 isoforms catalyze formation of catechol estrogen quinones that react with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of cytochrome P450 in estradiol metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Catechol-O-methyltransferase: characteristics, polymorphisms and role in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catechol-O-methyltransferase (COMT)-mediated metabolism of catechol estrogens: comparison of wild-type and variant COMT isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catechol estrogen - Wikipedia [en.wikipedia.org]
- 7. Catechol estrogen concentrations in maternal and umbilical circulation at different modes of delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC-ECD procedure for the measurement of O-methylation of catechol estrogens by vascular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genome.ucsc.edu [genome.ucsc.edu]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 12. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 15. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. agrisera.com [agrisera.com]
- 19. search.cosmobio.co.jp [search.cosmobio.co.jp]
2-Hydroxyestrone: A Comprehensive Technical Guide to its Discovery, History, and Core Scientific Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyestrone (2-OHE1) is a major endogenous catechol estrogen metabolite of estrone and estradiol.[1] Initially considered an inactive byproduct of estrogen metabolism, extensive research has revealed its significant biological activities, often contrasting with its parent hormones. This technical guide provides an in-depth overview of the discovery, history, and key scientific data related to 2-hydroxyestrone, with a focus on its biochemical properties, the experimental methods used for its study, and its role in cellular signaling.
Discovery and History
The journey to understanding 2-hydroxyestrone began with early investigations into the metabolic fate of estrogens. In the early 1960s, the laboratory of Dr. Jack Fishman was pivotal in identifying 2-hydroxyestrone as a quantitatively significant product of estradiol metabolism in humans.[2][3] It was established that 2-hydroxylation is a major metabolic pathway for estrogens, rivaling or even exceeding the previously well-characterized 16α-hydroxylation pathway.[2]
A landmark 1984 study by Schneider, Huh, Bradlow, and Fishman provided the first direct evidence of the antiestrogenic action of 2-hydroxyestrone.[4] Their work on MCF-7 human breast cancer cells demonstrated that 2-hydroxyestrone could suppress cell growth and proliferation, a finding that has since spurred extensive research into its potential role in hormone-dependent cancers and other estrogen-related conditions.[4] This discovery marked a paradigm shift, recasting 2-hydroxyestrone from a simple metabolite to a bioactive molecule with potential protective effects.
Biochemical and Physiological Data
The biological effects of 2-hydroxyestrone are underpinned by its unique biochemical properties, from its interaction with metabolizing enzymes to its binding affinity for estrogen receptors.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₈H₂₂O₃ | [5] |
| Molar Mass | 286.371 g/mol | [5] |
| IUPAC Name | 2,3-Dihydroxyestra-1,3,5(10)-trien-17-one | [5] |
| CAS Number | 362-06-1 | [5] |
Enzyme Kinetics
The formation and further metabolism of 2-hydroxyestrone are governed by the kinetics of specific enzymes, primarily from the Cytochrome P450 (CYP) and Catechol-O-Methyltransferase (COMT) superfamilies.
| Enzyme | Substrate | Metabolite | Kₘ (µM) | Vₘₐₓ (pmol/min/pmol CYP) | Reference |
| CYP1A1 (Wild-type) | Estrone | 2-Hydroxyestrone | Similar to variants | Lower than CYP1A1.2 | [6] |
| CYP1A1.2 (Ile⁴⁶²Val) | Estrone | 2-Hydroxyestrone | Similar to wild-type | 12-fold higher than wild-type | [6] |
| CYP1A2 | Estrone | 2-Hydroxyestrone | - | High activity | [7] |
| CYP1B1 | Estrone | 2-Hydroxyestrone | - | Catalyzes formation | [8] |
| COMT | 2-Hydroxyestrone | 2-Methoxyestrone, 3-Methoxyestrone | Exhibits Michaelis-Menten kinetics | - | [9] |
Estrogen Receptor Binding Affinity
2-Hydroxyestrone exhibits a distinct binding profile for the two main estrogen receptor subtypes, ERα and ERβ.
| Ligand | Receptor | Binding Affinity (Relative to Estradiol) | Kᵢ or Kₑ (nM) | Reference |
| 2-Hydroxyestrone | ERα | Lower | - | [10] |
| 2-Hydroxyestrone | ERβ | Lower | - | [10] |
| Estradiol | ERα / ERβ | 100% | ~0.1-1 | [11] |
Note: Specific Kᵢ or Kₑ values for 2-hydroxyestrone are not consistently reported across studies, but its affinity is generally acknowledged to be lower than that of estradiol.
Physiological Concentrations
The concentration of 2-hydroxyestrone can vary significantly depending on the biological matrix, menopausal status, and other factors.
| Biological Matrix | Population | Concentration Range | Reference |
| Urine | Premenopausal Women | 9.3 ± 6.9 ng/mg creatinine (baseline) to 16.1 ± 10.6 ng/mg creatinine (post-intervention with flaxseed) | [8] |
| Urine | Postmenopausal Women | Lower than premenopausal women | [12] |
| Plasma/Serum | Postmenopausal Women | - | [11] |
Experimental Protocols
The quantification of 2-hydroxyestrone in biological samples is crucial for research and clinical studies. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Gas Chromatography-Mass Spectrometry (GC-MS).
Synthesis of 2-Hydroxyestrone (for standards)
A common method for preparing 2-hydroxyestrone for use as an analytical standard involves the chemical modification of estrone. Deuterated standards for use as internal standards in mass spectrometry can also be synthesized.[13]
Isolation of 2-Hydroxyestrone from Urine
A general procedure for isolating 2-hydroxyestrone and other catechol estrogens from urine involves the following steps:
-
Acid Hydrolysis: Urine samples are subjected to hot acid hydrolysis to deconjugate the estrogen metabolites.[14]
-
Solvent Extraction: The hydrolyzed urine is extracted with an organic solvent mixture, such as benzene/ethyl acetate.[14]
-
Washing: The organic extract is washed with a buffer, for instance, an ascorbic acid buffer, to remove impurities.[14]
-
Catechol Estrogen Extraction: The catechol estrogens are then selectively extracted from the organic phase using a borate buffer.[14]
-
Chromatographic Purification: The borate buffer extract is further purified using column chromatography, such as with Sephadex LH-20.[14]
Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
Commercial ELISA kits (e.g., ESTRAMET™) are widely used for the quantification of 2-hydroxyestrone in urine and plasma.[8][12]
Principle: This is a competitive immunoassay. 2-Hydroxyestrone in the sample competes with a known amount of enzyme-labeled 2-hydroxyestrone for binding to a limited number of specific anti-2-hydroxyestrone antibodies coated on a microplate. The amount of bound enzyme is inversely proportional to the concentration of 2-hydroxyestrone in the sample.
General Protocol Outline:
-
Sample Preparation: Urine or plasma samples may require enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to measure total (free and conjugated) 2-hydroxyestrone.[15]
-
Assay Procedure:
-
Standards and prepared samples are added to the antibody-coated microplate wells.
-
Enzyme-conjugated 2-hydroxyestrone is added to each well.
-
The plate is incubated to allow for competitive binding.
-
The plate is washed to remove unbound reagents.
-
A substrate for the enzyme is added, leading to a colorimetric reaction.
-
The reaction is stopped, and the absorbance is read on a microplate reader.
-
-
Data Analysis: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of 2-hydroxyestrone in the samples is then interpolated from this curve.
Validation: These assays are typically validated against GC-MS.[12] Intra- and inter-assay coefficients of variation are important performance metrics, with values often reported to be in the range of 5-15%.[8]
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a highly sensitive and specific method for the quantification of 2-hydroxyestrone.[16]
Principle: This technique separates volatile compounds in the gas phase and then detects and quantifies them based on their mass-to-charge ratio.
General Protocol Outline:
-
Sample Preparation and Isolation: As described in section 3.2.
-
Derivatization: Due to the low volatility of steroid hormones, a derivatization step is necessary. This typically involves reacting the isolated 2-hydroxyestrone with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form more volatile trimethylsilyl (TMS) derivatives.[17]
-
GC Separation: The derivatized sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The column separates the different estrogen metabolites based on their boiling points and interactions with the column's stationary phase.
-
MS Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized, and the resulting ions are separated by their mass-to-charge ratio.
-
Quantification: Quantification is typically achieved using selected ion monitoring (SIM), where the mass spectrometer is set to detect specific ions characteristic of the 2-hydroxyestrone derivative. An internal standard (e.g., deuterated 2-hydroxyestrone) is used to correct for variations in extraction and derivatization efficiency.
Signaling Pathways and Molecular Interactions
The anti-estrogenic effects of 2-hydroxyestrone are mediated through its interaction with the estrogen receptor and subsequent modulation of downstream signaling pathways.
Estrogen Receptor Binding and Gene Regulation
2-Hydroxyestrone binds to both ERα and ERβ, albeit with a lower affinity than estradiol.[10] Upon binding, the receptor-ligand complex can translocate to the nucleus and bind to estrogen response elements (EREs) on the DNA, thereby regulating the transcription of target genes.[18][19] The specific conformational change induced by 2-hydroxyestrone binding may differ from that induced by estradiol, leading to the recruitment of different co-regulators and resulting in an altered transcriptional response, often with anti-proliferative effects.
Figure 1. Simplified diagram of estrogen receptor binding and gene regulation by estradiol and 2-hydroxyestrone.
Downregulation of Akt/mTOR Pathway
A key mechanism of 2-hydroxyestrone's anti-proliferative effect is its ability to downregulate the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[20] In contrast to estradiol, which can activate this pathway, 2-hydroxyestrone has been shown to inhibit the expression of key proteins within this cascade in breast cancer cells.[20]
Figure 2. Modulation of the Akt/mTOR signaling pathway by estradiol and 2-hydroxyestrone.
Metabolic Pathway of 2-Hydroxyestrone
2-Hydroxyestrone is a central molecule in the metabolic cascade of estrogens. Its formation and subsequent methylation are key steps in estrogen detoxification.
Figure 3. Simplified metabolic pathway of estrone showing the formation and methylation of 2-hydroxyestrone.
Conclusion
2-Hydroxyestrone has evolved from being considered a minor metabolic byproduct to a key player in the complex biology of estrogens. Its discovery and the subsequent elucidation of its anti-estrogenic properties have opened new avenues for research into hormone-dependent diseases. The experimental protocols for its quantification, particularly ELISA and GC-MS, are well-established, enabling its measurement in large-scale clinical and epidemiological studies. The ability of 2-hydroxyestrone to modulate critical signaling pathways, such as the Akt/mTOR cascade, highlights its potential as a biomarker and a target for therapeutic intervention. This technical guide serves as a foundational resource for professionals in the field, summarizing the critical knowledge base of this important estrogen metabolite.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Role of 2-hydroxyestrone in estrogen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiestrogen action of 2-hydroxyestrone on MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Hydroxyestrone - Wikipedia [en.wikipedia.org]
- 6. Association of CYP1A1 polymorphisms with differential metabolic activation of 17beta-estradiol and estrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the oxidative metabolites of 17beta-estradiol and estrone formed by 15 selectively expressed human cytochrome p450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Changes in 2-Hydroxyestrone and 16α-Hydroxyestrone Metabolism with Flaxseed Consumption: Modification by COMT and CYP1B1 Genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the PI3K/Akt/mTOR pathway in estrogen-receptor positive HER2 negative advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estrogen metabolite ratio: Is the 2-hydroxyestrone to 16α-hydroxyestrone ratio predictive for breast cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Circulating 2-hydroxy and 16-α hydroxy estrone levels and risk of breast cancer among postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new ELISA kit for measuring urinary 2-hydroxyestrone, 16alpha-hydroxyestrone, and their ratio: reproducibility, validity, and assay performance after freeze-thaw cycling and preservation by boric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of [2H8] estradiol, [2H7] estrone, [2H6] 2-hydroxyestrone and [2H6] 4-hydroxyestrone as internal standards for selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-hydroxyestrone, isolation and identification in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Increased Urinary Excretion of 2-Hydroxyestrone but not 16α-Hydroxyestrone in Premenopausal Women during a Soya Diet Containing Isoflavones1 | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. iris.unito.it [iris.unito.it]
- 18. sciencedaily.com [sciencedaily.com]
- 19. How estrogen regulates gene expression [analytica-world.com]
- 20. Opposite estrogen effects of estrone and 2-hydroxyestrone on MCF-7 sensitivity to the cytotoxic action of cell growth, oxidative stress and inflammation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
LC-MS/MS protocol for quantifying 2-hydroxyestrone in human plasma
An LC-MS/MS protocol for the quantification of 2-hydroxyestrone (2-OHE1), a critical estrogen metabolite, in human plasma is presented. This document is intended for researchers, scientists, and professionals in drug development who require a sensitive and robust method for analyzing estrogen metabolism. 2-OHE1 is a key biomarker in various physiological and pathological processes, and its accurate measurement is crucial for research in areas such as hormonal carcinogenesis.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity, overcoming the limitations of traditional immunoassays.[3][4]
This protocol details a method involving enzymatic hydrolysis to measure total (conjugated and unconjugated) 2-OHE1, solid-phase extraction for sample cleanup, and derivatization to enhance ionization efficiency and sensitivity, followed by LC-MS/MS detection.
Principle of the Method
The method quantifies total 2-hydroxyestrone in human plasma. A stable isotope-labeled internal standard (e.g., 2-hydroxyestrone-d4) is added to the plasma sample to account for analyte loss during sample processing and to correct for matrix effects. The sample then undergoes enzymatic hydrolysis to cleave glucuronide and sulfate conjugates, releasing the unconjugated form of 2-OHE1.[5][6] The analyte and internal standard are then extracted and purified from the plasma matrix using solid-phase extraction (SPE). To enhance sensitivity, the extracted estrogens are derivatized, for example with dansyl chloride, which adds a readily ionizable group.[7][8] The derivatized sample is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 analytical column, and detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by creating a calibration curve from the peak area ratio of the analyte to the internal standard versus the concentration of the calibrators.
Materials and Reagents
| Item | Supplier Example | Notes |
| 2-Hydroxyestrone (2-OHE1) | Steraloids, Inc. | Analytical Standard |
| 2-Hydroxyestrone-d4 (or similar) | C/D/N Isotopes, Inc. | Internal Standard (IS) |
| Methanol (LC-MS Grade) | Fisher Scientific | Solvent |
| Acetonitrile (LC-MS Grade) | Fisher Scientific | Solvent |
| Water (LC-MS Grade) | Fisher Scientific | Solvent |
| Formic Acid (≥99%) | Sigma-Aldrich | Mobile Phase Additive |
| L-Ascorbic Acid | Sigma-Aldrich | Antioxidant |
| β-glucuronidase/sulfatase | Sigma-Aldrich (from Helix pomatia) | Enzyme for hydrolysis |
| Sodium Acetate Buffer (0.15 M, pH 4.1) | In-house preparation | Hydrolysis Buffer |
| Dansyl Chloride | Sigma-Aldrich | Derivatization Reagent |
| Sodium Bicarbonate Buffer (100 mM, pH 9) | In-house preparation | Derivatization Buffer |
| Oasis® MCX SPE Cartridges (3 cc, 60 mg) | Waters | Solid-Phase Extraction |
| Human Plasma (charcoal-stripped) | Sigma-Aldrich | For standards and QCs |
Instrumentation and Analytical Conditions
| Parameter | Specification |
| LC System | UHPLC System (e.g., Shimadzu Nexera X2, Vanquish Horizon) |
| Mass Spectrometer | Triple Quadrupole MS (e.g., QTrap 6500+, TSQ Altis) |
| Analytical Column | ACE Excel 2 C18-PFP (2 µm, 2.1 mm × 150 mm) or equivalent |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| LC Gradient | 0-1 min: 30% B; 1-10 min: 30% to 95% B; 10-12 min: 95% B; 12.1-15 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Spray Voltage | +4500 V |
| Source Temperature | 500 °C |
| Collision Gas | Argon |
Mass Spectrometry Transitions
MRM transitions should be optimized for the specific instrument used. The following are representative transitions for dansylated 2-OHE1.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2-OHE1-dansyl | 520.2 | 171.1 | Optimized (e.g., 35-45) |
| 2-OHE1-d4-dansyl (IS) | 524.2 | 171.1 | Optimized (e.g., 35-45) |
Experimental Protocols
Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions: Prepare individual stock solutions of 2-OHE1 and 2-OHE1-d4 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the 2-OHE1 stock solution with methanol:water (50:50) to create a series of working standard solutions for the calibration curve (e.g., 1 to 2000 pg/mL).
-
QC Samples: Prepare QC samples in charcoal-stripped human plasma at low, medium, and high concentrations (e.g., 5, 50, and 1500 pg/mL).
-
Internal Standard (IS) Working Solution: Prepare a working solution of 2-OHE1-d4 in methanol at a concentration of 2 ng/mL.
Sample Preparation
-
Thawing: Thaw plasma samples, calibrators, and QCs on ice.
-
Aliquoting: Pipette 500 µL of each sample, calibrator, or QC into a 2 mL polypropylene tube.
-
Internal Standard Addition: Add 20 µL of the IS working solution (2 ng/mL) to all tubes except for blank matrix samples. Vortex briefly.
-
Enzymatic Hydrolysis (for Total 2-OHE1):
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis MCX SPE cartridge with 2 mL of methanol followed by 2 mL of water.[7]
-
Load the entire hydrolyzed sample onto the cartridge and allow it to pass through under gravity.
-
Wash the cartridge with 2 mL of water, followed by 2 mL of 10% methanol in water.
-
Elute the analytes with 2 mL of 5% ammonia in methanol.[9]
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Derivatization:
-
Reconstitute the dried residue in 75 µL of 100 mM sodium bicarbonate buffer (pH 9).
-
Add 75 µL of dansyl chloride solution (3 mg/mL in acetone).
-
Cap the tube, vortex, and incubate at 65 °C for 15 minutes.[10]
-
-
Final Reconstitution: After cooling, transfer the reaction mixture to an autosampler vial insert for LC-MS/MS analysis.
Data Presentation and Method Performance
Data is acquired and processed using the instrument's software. A calibration curve is generated by plotting the peak area ratio of 2-OHE1 to 2-OHE1-d4 against the nominal concentration of the calibrators using a weighted (1/x²) linear regression.
Table 1: Typical Method Validation Parameters
| Parameter | Typical Result | Reference |
| Linearity Range | 2 - 2000 pg/mL | [7][11] |
| Correlation Coefficient (r²) | > 0.99 | [7][9] |
| Lower Limit of Quantitation (LOQ) | 2 pg/mL | [7][11] |
| Intra-day Precision (%CV) | < 15% | [4][7] |
| Inter-day Precision (%CV) | < 15% | [4][7] |
| Accuracy (% Bias) | 85 - 115% | [4][7] |
| Mean Recovery | > 85% | [4][8] |
Visualizations
Estrogen Metabolism Pathway
The following diagram illustrates the metabolic conversion of estrone (E1) to 2-hydroxyestrone (2-OHE1) and its subsequent methylation.
Caption: Metabolic pathway of estrone hydroxylation and methylation.
Experimental Workflow
This diagram outlines the complete analytical procedure from plasma sample to final data.
Caption: Workflow for 2-hydroxyestrone quantification in plasma.
References
- 1. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen metabolite ratio: Is the 2-hydroxyestrone to 16α-hydroxyestrone ratio predictive for breast cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ultra-high sensitivity analysis of estrogens for special populations in serum and plasma by liquid chromatography-mass spectrometry: assay considerations and suggested practices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid chromatography-time-of-flight high-resolution mass spectrometry study and determination of the dansylated products of estrogens and their hydroxylated metabolites in water and wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioanalytical LC–MS Method for the Quantification of Plasma Androgens and Androgen Glucuronides in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved profiling of estrogen metabolites by orbitrap LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Urinary Estrogen Metabolites by GC-MS with a 13C6-Labeled Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of a panel of 14 urinary estrogen metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) coupled with stable isotope dilution employing a 13C6-labeled internal standard. The protocol provides a comprehensive workflow, including enzymatic hydrolysis of conjugated estrogens, solid-phase extraction (SPE) for sample cleanup and concentration, and derivatization to enhance volatility and ionization efficiency. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This method is suitable for researchers, scientists, and drug development professionals investigating estrogen metabolism in various physiological and pathological states.
Introduction
Estrogens and their metabolites play crucial roles in numerous biological processes, and their dysregulation is implicated in the pathogenesis of various diseases, including hormone-dependent cancers. Accurate and precise quantification of the complete estrogen metabolite profile in urine is therefore essential for both clinical diagnostics and biomedical research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for steroid hormone analysis, offering high sensitivity and selectivity.[1][2] However, the analysis of estrogens is challenging due to their low concentrations and the need for derivatization to improve their chromatographic properties.[2]
Stable isotope dilution mass spectrometry is considered the gold standard for quantitative analysis of endogenous compounds in complex biological matrices.[3] This method involves the addition of a known amount of a stable isotope-labeled analog of the analyte (e.g., 13C6-labeled estrogen) as an internal standard at the beginning of the sample preparation process. This internal standard behaves identically to the endogenous analyte throughout extraction, derivatization, and GC-MS analysis, allowing for accurate correction of any sample losses or variations in instrument response.
This application note provides a detailed protocol for the simultaneous quantification of 14 key urinary estrogen metabolites, including estrone, estradiol, and their hydroxylated and methoxylated derivatives, using a 13C6-labeled internal standard and GC-MS.
Experimental Workflow
Figure 1: Experimental workflow for GC-MS analysis of urinary estrogen metabolites.
Materials and Reagents
-
Solvents: Methanol, n-hexane (HPLC grade)
-
Reagents:
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
0.2 M Acetate buffer (pH 5.2)
-
L-ascorbic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Derivatizing agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with ammonium iodide (NH4I) and dithioerythritol
-
13C6-labeled estrogen internal standard (e.g., 13C6-Estrone or 13C6-Estradiol, depending on the primary analytes of interest and commercial availability; a mix of labeled standards is ideal if available).
-
-
Standards: Analytical standards of the 14 target estrogen metabolites.
-
Nitrogen gas supply for evaporation.
-
Heating block or water bath.
-
Vortex mixer and centrifuge.
Experimental Protocols
Sample Preparation
-
Urine Collection and Storage: Collect 24-hour or first-morning void urine samples. To prevent the degradation of catechol estrogens, add L-ascorbic acid (1 mg/mL) to the collection container.[4] Store samples at -80°C until analysis.
-
Internal Standard Spiking: Thaw urine samples at room temperature. Centrifuge at 3000 rpm for 10 minutes to remove particulate matter. To 2 mL of the supernatant, add a known amount of the 13C6-labeled internal standard solution.
-
Enzymatic Hydrolysis: To deconjugate the estrogen metabolites, add 1 mL of 0.2 M acetate buffer (pH 5.2) and 50 µL of β-glucuronidase/arylsulfatase solution to the urine sample.[4] Incubate the mixture at 55°C for 3 hours.[4][5]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the estrogen metabolites with 5 mL of methanol.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[4]
Derivatization
-
To the dried residue, add 50 µL of the derivatizing solution (MSTFA/NH4I/dithioerythritol; 1000:2:4 v/w/w).[6]
-
Seal the vial and heat at 70°C for 1 hour to form the trimethylsilyl (TMS) derivatives.[6]
-
Cool the sample to room temperature before GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injection Volume: 2 µL (splitless mode)[6]
-
Injector Temperature: 285°C
-
Column: MXT-1 or similar high-temperature capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)[4]
-
Oven Temperature Program:
-
Initial temperature: 200°C, hold for 2 minutes.
-
Ramp 1: 8°C/min to 225°C.
-
Ramp 2: 3°C/min to 234°C, hold for 3 minutes.
-
Ramp 3: 40°C/min to 315°C, hold for 3 minutes.[6]
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[4] Monitor characteristic ions for each estrogen metabolite and the 13C6-labeled internal standard.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Presentation
Quantitative Data Summary
The following table summarizes the limits of quantification (LOQ) and typical concentration ranges for the 14 estrogen metabolites in urine from postmenopausal women, as determined by a validated GC-MS method.
| Estrogen Metabolite | Abbreviation | Limit of Quantification (LOQ) (ng/mL) |
| Estrone | E1 | 0.02 - 0.1 |
| 17β-Estradiol | E2 | 0.02 - 0.1 |
| Estriol | E3 | 0.02 - 0.1 |
| 2-Hydroxyestrone | 2-OHE1 | 0.02 - 0.1 |
| 4-Hydroxyestrone | 4-OHE1 | 0.02 - 0.1 |
| 16α-Hydroxyestrone | 16α-OHE1 | 0.02 - 0.1 |
| 2-Methoxyestrone | 2-MeOE1 | 0.02 - 0.1 |
| 4-Methoxyestrone | 4-MeOE1 | 0.02 - 0.1 |
| 2-Hydroxyestradiol | 2-OHE2 | 0.02 - 0.1 |
| 4-Hydroxyestradiol | 4-OHE2 | 0.02 - 0.1 |
| 2-Methoxyestradiol | 2-MeOE2 | 0.02 - 0.1 |
| 16-Ketoestradiol | 16-ketoE2 | 0.02 - 0.1 |
| 16-Epiestriol | 16-epiE3 | 0.02 - 0.1 |
| 2-Hydroxyestriol | 2-OHE3 | 0.5 |
Data adapted from a validated GC-MS method for urinary estrogen analysis.[4][7]
Signaling Pathway Diagram
Figure 2: Simplified major pathways of estrogen metabolism.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantitative analysis of a comprehensive panel of urinary estrogen metabolites. The incorporation of a 13C6-labeled internal standard ensures high accuracy and precision, making this protocol well-suited for demanding research and clinical applications. The detailed experimental procedures and data presentation guidelines will enable researchers to implement this method effectively in their laboratories for the study of estrogen metabolism and its role in health and disease.
References
- 1. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
- 7. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
Application Notes & Protocols for Serum 2-Hydroxyestrone Analysis
Introduction
2-Hydroxyestrone (2-OHE1) is a significant metabolite of estrone, formed through the action of cytochrome P450 enzymes.[1] The balance between different estrogen metabolites, such as 2-OHE1 and 16α-hydroxyestrone, is crucial, and imbalances have been linked to the pathophysiology of certain diseases, including breast cancer.[1][2] Accurate quantification of 2-OHE1 in serum is therefore vital for clinical research and drug development. However, the low circulating concentrations of estrogens and the complexity of the serum matrix present analytical challenges.[3]
Effective sample preparation is a critical step to remove interfering substances like proteins and lipids, concentrate the analyte, and ensure accurate and reproducible results.[4][5][6] This document provides detailed protocols for the most common sample preparation techniques for serum 2-hydroxyestrone analysis: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), primarily for use with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Estrogen Metabolism Pathway
The following diagram illustrates the metabolic pathway leading to the formation of 2-hydroxyestrone from parent estrogens.
Overall Experimental Workflow
Successful analysis of 2-hydroxyestrone involves several key stages, from initial sample collection to final data acquisition. The general workflow is applicable to all subsequent detailed protocols.
Protein Precipitation (PPT)
Application Note: Protein precipitation is a straightforward and rapid method for sample cleanup, making it suitable for high-throughput analysis.[7] It involves adding a water-miscible organic solvent (e.g., acetonitrile, methanol) to the serum sample to denature and precipitate proteins.[5][7] While fast and cost-effective, this method is less selective than LLE or SPE and may result in a "dirtier" extract with more matrix effects. It can also lead to the loss of target analytes due to co-precipitation.[7]
Experimental Protocol:
-
Sample Preparation: Aliquot 200 µL of serum into a microcentrifuge tube.
-
Internal Standard: Add the appropriate internal standard solution.
-
Precipitation: Add 600 µL of ice-cold acetonitrile (a 3:1 solvent-to-serum ratio is common).[7]
-
Mixing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.[7]
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol/water) for LC-MS/MS analysis.[9]
Liquid-Liquid Extraction (LLE)
Application Note: LLE separates compounds based on their differential solubilities in two immiscible liquid phases (typically aqueous and organic). For estrogens, solvents like diethyl ether, ethyl acetate, or methyl tert-butyl ether (MTBE) are commonly used.[4][10] LLE provides a cleaner extract than PPT but is more labor-intensive and time-consuming. An advanced alternative is Supported Liquid Extraction (SLE), which uses a solid support to immobilize the aqueous phase, preventing emulsion formation and improving reproducibility.[11][12]
Experimental Protocol:
-
Sample Preparation: To 500 µL of serum in a glass tube, add the internal standard.
-
Extraction: Add 2.5 mL of diethyl ether (a 5:1 solvent-to-sample ratio).[4][6]
-
Mixing: Vortex the mixture for 2 minutes. Allow the layers to separate for 5 minutes.[4]
-
Phase Separation: Freeze the aqueous (bottom) layer in a dry ice/ethanol bath.
-
Solvent Collection: Decant the organic (top) layer containing the analyte into a clean tube.[4]
-
Repeat (Optional): For maximum recovery, the extraction can be repeated, and the organic layers pooled.[4]
-
Evaporation: Dry the pooled organic extract under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for analysis.
Solid-Phase Extraction (SPE)
Application Note: SPE is a highly selective and robust technique that provides the cleanest extracts, minimizing matrix effects and improving sensitivity.[13] It utilizes a solid sorbent (e.g., C18, polymeric) packed into a cartridge or 96-well plate to retain the analyte of interest from the liquid sample.[13] Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of organic solvent. While highly effective, SPE requires method development to optimize sorbent choice, wash, and elution steps.[14]
Experimental Protocol (using a C18 cartridge):
-
Sample Pre-treatment: Dilute 500 µL of serum (spiked with internal standard) 1:1 with a suitable buffer (e.g., 0.1 M acetate buffer, pH 4.0).[15]
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 200 mg) by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the sorbent to dry.[4]
-
Sample Loading: Load the pre-treated serum sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5 mL of 5% (v/v) methanol in water to remove polar interferences.[14]
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the 2-hydroxyestrone with 2 mL of methanol or ethyl acetate into a clean collection tube.[3]
-
Evaporation: Dry the eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for analysis.
Supplementary Protocols
Enzymatic Hydrolysis for Total 2-OHE1
In circulation, estrogens and their metabolites exist in both free and conjugated (glucuronidated or sulfated) forms. To measure the total concentration, an enzymatic hydrolysis step is required to cleave these conjugates.
Protocol:
-
To 500 µL of serum (spiked with internal standard), add 100 µL of β-glucuronidase/sulfatase from Helix pomatia.[8][10]
-
Add 2.0 mL of a suitable buffer (e.g., 0.1 M acetate buffer, pH 4.0).[8][10]
-
Vortex the sample and incubate in a water bath at 37-63°C for 4-8 hours (or as recommended by the enzyme manufacturer).[8][10]
-
After incubation, proceed with one of the extraction protocols described above.
Derivatization for Enhanced Sensitivity
For very low concentrations of 2-OHE1, derivatization can significantly enhance ionization efficiency and sensitivity in LC-MS/MS analysis.[16] Dansyl chloride is a common derivatizing agent for estrogens.[16][17] Derivatization is also necessary for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to create more volatile and thermally stable products.[18][19]
Data Presentation: Comparison of Techniques
The following tables summarize typical performance data for the analysis of estrogens and their metabolites using different sample preparation methods coupled with LC-MS/MS.
Table 1: Recovery and Precision Data
| Preparation Method | Analyte | Average Recovery (%) | Precision (RSD/CV %) | Reference |
| Solid-Phase Extraction | Estrogens | 80 - 105% | 2.8 - 5.8% | [20] |
| Supported Liquid Ext. | Estrone/Estradiol | >75% | <10% | [11] |
| Liquid-Liquid Ext. | Four Estrogens | 88 - 108% | 4.5 - 9.5% | [2] |
| Protein Precipitation | Steroids | 93.5% (relative) | 3.8% | [21] |
Table 2: Sensitivity and Linearity Data
| Preparation Method | Analyte(s) | LOQ / LOD | Linearity (r²) | Reference |
| SPE with Derivatization | Estrogen Metabolites | 0.43–2.17 pg (on column) | >0.99 | [16] |
| Supported Liquid Ext. | Steroid Panel | 5 pg/mL | >0.99 | [11] |
| LLE (no derivatization) | E1, 16-OHE1 | LOD: 1.0 pg/mL | Not specified | [2] |
| SPE (fast method) | Estrone/Estradiol | 5 pg/mL | Not specified | [22] |
Disclaimer: The performance metrics listed are examples from the literature and may vary significantly based on the specific laboratory conditions, instrumentation, and protocol optimizations. Each laboratory should validate its own method.
References
- 1. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. arborassays.com [arborassays.com]
- 5. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 6. zellx.de [zellx.de]
- 7. agilent.com [agilent.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of serum estrogen and estrogen metabolites in pre- and postmenopausal women with osteoarthritis using high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. biotage.com [biotage.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. Data on the optimisation of a solid phase extraction method for fractionating estrogen metabolites from small urine volumes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solid Phase Extraction Guide | Thermo Fisher Scientific - CA [thermofisher.com]
- 16. Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 18. researchgate.net [researchgate.net]
- 19. Derivatization procedures for the detection of estrogenic chemicals by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. ec.bioscientifica.com [ec.bioscientifica.com]
- 22. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for the Absolute Quantification of 2-Hydroxyestrone using the Stable Isotope Dilution Method
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the absolute quantification of 2-hydroxyestrone in biological matrices using the stable isotope dilution (SID) method coupled with mass spectrometry (MS). The SID-MS approach is the gold standard for quantitative analysis due to its high accuracy, precision, and specificity, achieved by correcting for analyte loss during sample preparation and instrumental analysis.[1][2]
Introduction to 2-Hydroxyestrone and the Stable Isotope Dilution Method
2-Hydroxyestrone (2-OHE1) is a major metabolite of estrone, formed through hydroxylation by cytochrome P450 enzymes.[2] The balance between different estrogen metabolites, such as 2-OHE1 and 16α-hydroxyestrone, is believed to be a significant factor in hormone-related health and disease, including cancer risk.[2] Consequently, the accurate quantification of 2-OHE1 is crucial for clinical and research applications.
The stable isotope dilution method relies on the use of a stable isotope-labeled internal standard (IS) of the analyte of interest.[1] For 2-OHE1, a deuterated analog such as [2H6] 2-hydroxyestrone is commonly used.[3] The IS is chemically identical to the analyte and exhibits similar behavior during sample extraction, derivatization, and chromatographic separation. However, it is distinguishable by its higher mass in the mass spectrometer. By adding a known amount of the IS to the sample at the beginning of the workflow, the ratio of the endogenous analyte to the IS can be measured, allowing for precise and accurate quantification, irrespective of sample losses during processing.
Metabolic Pathway of 2-Hydroxyestrone
The following diagram illustrates the metabolic pathway leading to the formation of 2-hydroxyestrone from estrone.
Experimental Workflow
The general workflow for the quantification of 2-hydroxyestrone using the stable isotope dilution method is depicted below.
Detailed Experimental Protocols
The following protocols are a synthesis of methodologies reported in the literature and should be optimized for specific laboratory conditions and instrumentation.[4][5][6][7]
Materials and Reagents
-
2-Hydroxyestrone analytical standard
-
[2H6] 2-Hydroxyestrone (or other suitable deuterated standard)[3]
-
β-glucuronidase/sulfatase from Helix pomatia
-
Sodium acetate buffer (pH 5.0)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Liquid-liquid extraction (LLE) solvents (e.g., methyl tert-butyl ether (MTBE))[4]
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water, formic acid)
-
Biological matrix (e.g., serum, urine)
Sample Preparation
-
Sample Thawing and Spiking: Thaw biological samples (e.g., 0.5 mL of serum or urine) on ice.[5] Add a known amount of the deuterated internal standard solution (e.g., 10 µL of [2H6] 2-hydroxyestrone in methanol) to each sample, calibrator, and quality control sample. Vortex briefly.
-
Enzymatic Hydrolysis (for total 2-OHE1 quantification): To deconjugate glucuronidated and sulfated metabolites, add β-glucuronidase/sulfatase in sodium acetate buffer to the samples.[5][6] Incubate at 37°C overnight.[9]
-
Extraction:
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge (e.g., C18) with methanol followed by water. Load the hydrolyzed sample onto the cartridge. Wash the cartridge with a low-organic solvent mixture to remove interferences. Elute the estrogens with a high-organic solvent (e.g., methanol or acetonitrile).[6]
-
Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent (e.g., 1 mL of MTBE) to the sample.[4] Vortex vigorously for 1-2 minutes. Centrifuge to separate the phases.[4] Transfer the organic layer to a clean tube.[4]
-
-
Drying: Evaporate the solvent from the extracted samples under a gentle stream of nitrogen.[4]
-
Derivatization: Reconstitute the dried extract in a suitable buffer (e.g., 100 µL of 0.1 M sodium bicarbonate, pH 9.0).[7] Add the derivatizing agent (e.g., 100 µL of 1 mg/mL dansyl chloride in acetone).[7] Incubate at 60°C for 5-15 minutes.[7][8] This step improves ionization efficiency and, consequently, the sensitivity of the assay.[7]
LC-MS/MS Analysis
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve baseline separation of 2-hydroxyestrone from its isomers.
-
Injection Volume: Typically 10-20 µL.[7]
-
-
Mass Spectrometry Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).
-
Ionization Source: Electrospray ionization (ESI) is commonly used, often in positive ion mode after derivatization.
-
MRM Transitions: Specific precursor-to-product ion transitions for both the native 2-hydroxyestrone and the deuterated internal standard need to be determined and optimized. For example:
-
Analyte (Dansylated 2-OHE1): Monitor the transition from the [M+H]+ ion to a specific fragment ion.
-
Internal Standard (Dansylated [2H6] 2-OHE1): Monitor the corresponding transition for the deuterated analog.
-
-
Quantification and Data Analysis
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of 2-hydroxyestrone and a fixed concentration of the internal standard. Process these standards alongside the unknown samples.
-
Data Processing: Integrate the peak areas for the analyte and the internal standard in both the calibration standards and the unknown samples.
-
Calculation: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards. Use the linear regression equation from the calibration curve to calculate the concentration of 2-hydroxyestrone in the unknown samples based on their measured peak area ratios.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of 2-hydroxyestrone and other estrogens using LC-MS/MS-based stable isotope dilution methods.
| Parameter | 2-Hydroxyestrone | Other Estrogens (Range) | Reference |
| Limit of Detection (LOD) | ~0.8 pg/mL | 0.25 - 2.0 pg/mL | [5][10][11] |
| Limit of Quantitation (LOQ) | ~2.5 pg/mL | 1.0 - 8.0 pg/mL | [4][5][7] |
| Linearity (Concentration Range) | - | 1 - 1000 pg/mL | [11] |
| Recovery | - | 88 - 113% | [5][10] |
| Inter-assay CV (%) | ≤10% | 4.5 - 9.5% | [7][10] |
| Intra-assay CV (%) | ≤10% | <6.5% | [7][10] |
Note: The values presented are indicative and may vary depending on the specific method, matrix, and instrumentation used.
Conclusion
The stable isotope dilution method coupled with LC-MS/MS provides a robust, sensitive, and specific platform for the absolute quantification of 2-hydroxyestrone in complex biological matrices. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals aiming to implement this powerful analytical technique. Adherence to best practices in sample preparation, instrument operation, and data analysis is paramount for achieving high-quality, reliable quantitative results.
References
- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of [2H8] estradiol, [2H7] estrone, [2H6] 2-hydroxyestrone and [2H6] 4-hydroxyestrone as internal standards for selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. A new approach to measuring estrogen exposure and metabolism in epidemiologic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of an isotope dilution gas chromatography/mass spectrometry method for the detection of endogenous estrogen metabolites in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved profiling of estrogen metabolites by orbitrap LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable Isotope-Coded Quaternization for Comparative Quantification of Estrogen Metabolites by High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Enhanced Detection of Catechol Estrogens by GC-MS Following Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Catechol estrogens, such as 2-hydroxyestradiol (2-OH-E2) and 4-hydroxyestrone (4-OH-E1), are critical metabolites of parent estrogens like estradiol and estrone.[1] Their biological activities are implicated in various physiological and pathological processes, including carcinogenesis, making their accurate quantification essential.[1] However, the analysis of catechol estrogens by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to their high polarity, thermal instability, and reactivity.[2] These properties lead to poor chromatographic peak shape, low volatility, and potential degradation in the hot GC injector.
To overcome these analytical hurdles, derivatization is a mandatory step. This process involves chemically modifying the catechol estrogen molecule to increase its volatility and thermal stability, thereby improving its chromatographic behavior and enhancing detection sensitivity.[3] The most common derivatization strategies involve replacing the active hydrogens in the phenolic and aliphatic hydroxyl groups with less polar, more stable chemical moieties. This application note details common and advanced derivatization protocols for the robust analysis of catechol estrogens by GC-MS.
Derivatization Strategies for Catechol Estrogens
Several derivatization techniques can be employed for catechol estrogens, with the choice depending on the specific analytical requirements, such as the need for comprehensive profiling or high sensitivity for specific analytes.
-
Silylation: This is the most widely used technique for GC analysis of compounds with active hydrogens.[4][5] Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS), replace the hydroxyl protons with a trimethylsilyl (TMS) group.[3][4] This process neutralizes the polar hydroxyl groups, significantly increasing the volatility and thermal stability of the catechol estrogens.[2][3]
-
Acylation: This method introduces an acyl group, typically a perfluoroacyl group, to the hydroxyl moieties. Reagents like pentafluoropropionic (PFP) anhydride are used. Perfluoroacylated derivatives are highly electronegative, making them suitable for sensitive detection by electron capture negative-ion chemical ionization (ECNI-MS), although they also perform well in standard electron-impact (EI) ionization mode.[1]
-
Two-Step Ethoxycarbonylation-Acylation: For comprehensive profiling of multiple estrogen metabolites, a two-step approach can be highly effective. A novel method involves an initial two-phase extractive ethoxycarbonylation (EOC) using ethylchloroformate (ECF) to protect the reactive phenolic hydroxyl groups. This is followed by a second derivatization, such as pentafluoropropionyl (PFP) derivatization, to block the remaining aliphatic hydroxyl groups.[1] This combined approach provides excellent chromatographic properties and significantly enhances detectability for a wide range of estrogen metabolites, including catechol estrogens.[1]
Quantitative Data Comparison
A direct comparison of derivatization methods highlights the significant gains in sensitivity. One study systematically compared a combined ethoxycarbonylation-pentafluoropropionyl (EOC-PFP) method with standard trimethylsilylation and PFP-only derivatization for 19 estrogen metabolites, including four catechol estrogens.[1]
| Analyte | Derivatization Method | Signal-to-Noise (S/N) Ratio Increase (vs. other methods) | Limit of Quantitation (LOQ) (ng/mL in urine) |
| 2-OH-E1 | EOC-PFP | 1.3- to 25-fold increase | 0.02 - 0.1 |
| 4-OH-E1 | EOC-PFP | 1.3- to 25-fold increase | 0.02 - 0.1 |
| 2-OH-E2 | EOC-PFP | 1.3- to 25-fold increase | 0.02 - 0.1 |
| 4-OH-E2 | EOC-PFP | 1.3- to 25-fold increase | 0.02 - 0.1 |
| 2-OH-E3 | EOC-PFP | 1.3- to 25-fold increase | 0.5 |
Table 1: Performance of the EOC-PFP derivatization method for catechol estrogens compared to other techniques. Data sourced from a study analyzing 19 estrogen metabolites spiked into estrogen-free urine.[1]
The EOC-PFP derivatives consistently gave better detectability across all tested estrogens.[1]
Experimental Protocols
Important Pre-analytical Consideration: Catechol estrogens are prone to oxidation. To prevent degradation during sample storage and preparation, it is crucial to add an antioxidant, such as L-ascorbic acid (e.g., final concentration of 1 mg/mL), to all samples and standards.[1]
Protocol 1: General Silylation using BSTFA + TMCS
This protocol is a standard method for creating trimethylsilyl (TMS) derivatives of catechol estrogens.
Reagents & Materials:
-
Catechol estrogen standards or dried sample extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS)[3][4]
-
Pyridine (optional, can improve derivative stability)[6]
-
Anhydrous solvent (e.g., acetonitrile, ethyl acetate)
-
Heating block or oven set to 60-80°C
-
GC vials with inserts
-
Nitrogen gas stream for evaporation
Procedure:
-
Sample Preparation: Aliquot the sample or standard solution into a GC vial insert and evaporate to complete dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents, as they will react with the silylating reagent.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the dried residue.[4][5] (Alternatively, a mixture of BSTFA and pyridine can be used to enhance derivative stability[6]).
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.[4][5] Some protocols may call for higher temperatures (e.g., 80°C) or longer times, which should be optimized for the specific analytes.[3]
-
Analysis: Cool the vial to room temperature. Inject 1-2 µL of the derivatized solution directly into the GC-MS system.
Protocol 2: Two-Step Ethoxycarbonylation-Pentafluoropropionylation (EOC-PFP)
This advanced protocol is adapted from a validated method for the comprehensive analysis of 19 estrogens and is highly effective for catechol estrogens.[1]
Reagents & Materials:
-
Aqueous sample (e.g., urine) buffered to pH 9
-
Ethylchloroformate (ECF)
-
Triethylamine (TEA) as a catalyst
-
Extraction solvent (e.g., n-hexane)
-
Pentafluoropropionic anhydride (PFPA)
-
Heating block or water bath at 50°C
-
Vortex mixer and centrifuge
Procedure:
Part A: Extractive Ethoxycarbonylation (EOC)
-
Buffering: To 1 mL of aqueous sample (e.g., urine), add buffer to adjust the pH to 9.0.
-
Reaction Initiation: Add 20 µL of TEA, 50 µL of ECF, and 1 mL of n-hexane.
-
Extraction & Derivatization: Cap the vial and vortex vigorously for 30 minutes to facilitate the transfer of the derivatized (ethoxycarbonylated) phenolic hydroxyl groups into the organic phase.
-
Phase Separation: Centrifuge to separate the aqueous and organic layers. Transfer the upper organic layer (n-hexane) to a clean vial.
-
Drying: Evaporate the n-hexane to dryness under a gentle stream of nitrogen.
Part B: Pentafluoropropionyl (PFP) Derivatization
-
Reagent Addition: To the dried residue from Part A, add 100 µL of n-hexane and 20 µL of PFPA.
-
Reaction: Tightly cap the vial and heat at 50°C for 30 minutes to derivatize the remaining aliphatic hydroxyl groups.
-
Final Preparation: Cool the vial to room temperature. Evaporate the solvent and reconstitute in a suitable volume of n-hexane for injection.
-
Analysis: Inject 2 µL of the final solution into the GC-MS system.
Recommended GC-MS Parameters
The following parameters are a suitable starting point for the analysis of derivatized catechol estrogens, based on a validated method.[1]
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: MXT-1 (or equivalent non-polar column, e.g., DB-1ms, HP-5ms), 30 m x 0.25 mm I.D., 0.25 µm film thickness[1]
-
Injector: Split mode (10:1), Temperature: 280°C[1]
-
Carrier Gas: Helium, constant flow.
-
Oven Program:
-
Initial temperature: 270°C
-
Ramp 1: 6°C/min to 300°C
-
Ramp 2: 10°C/min to 330°C
-
Hold for a suitable time to elute all compounds.[1]
-
-
MS Mode: Electron Impact (EI) ionization. For high sensitivity and specificity, operate in Selected Ion Monitoring (SIM) mode.[1] The characteristic ions for each derivatized catechol estrogen should be determined by analyzing a pure standard in full scan mode first.
Visualizations
Caption: General experimental workflow for catechol estrogen analysis.
Caption: Silylation reaction of a catechol estrogen.
Caption: The two-step EOC-PFP derivatization pathway.
References
- 1. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gas chromatography/mass spectrometry of catechol estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijern.com [ijern.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimisation of derivatisation for the analysis of estrogenic compounds in water by solid-phase extraction gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Hydroxyestrone-¹³C₆ in Clinical Research Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyestrone (2-OHE1) is a major metabolite of estrone and estradiol, formed through hydroxylation by cytochrome P450 enzymes.[1][2] In clinical research, particularly in oncology and endocrinology, the quantification of 2-OHE1 is of significant interest due to its potential role in hormone-related cancers and other endocrine disorders. The ratio of 2-OHE1 to other estrogen metabolites, such as 16α-hydroxyestrone (16α-OHE1), is often investigated as a biomarker for breast cancer risk.[3][4] Accurate and precise measurement of these metabolites is crucial for the validity of such studies.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of steroid hormones and their metabolites due to its high sensitivity and specificity.[5] The use of stable isotope-labeled internal standards is a cornerstone of reliable quantitative LC-MS/MS assays, as they effectively compensate for variations in sample preparation and matrix effects.[6] 2-Hydroxyestrone-¹³C₆ is an ideal internal standard for the quantification of 2-OHE1, as its six carbon-13 labels provide a distinct mass shift without significantly altering its chemical and physical properties. This ensures that the internal standard and the analyte behave similarly during extraction, derivatization, and chromatographic separation, leading to highly accurate and precise results.
Estrogen Metabolism Signaling Pathway
The following diagram illustrates the metabolic pathway of estrogens, highlighting the formation of 2-hydroxyestrone.
Caption: Metabolic pathway of estrogen leading to 2-hydroxyestrone.
Quantitative Data Summary
The use of 2-Hydroxyestrone-¹³C₆ as an internal standard in LC-MS/MS methods for the quantification of 2-OHE1 in biological matrices allows for the achievement of high accuracy and precision. The following table summarizes typical performance characteristics of such methods, compiled from various studies on estrogen metabolite quantification.
| Parameter | Urine | Serum/Plasma |
| Limit of Detection (LOD) | 0.1 - 1.0 pg/mL | 0.1 - 0.5 pg/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 pg/mL | 0.2 - 1.0 pg/mL |
| Linearity (r²) | > 0.99 | > 0.99 |
| Recovery (%) | 85 - 110% | 80 - 105% |
| Intra-day Precision (%CV) | < 10% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 15% |
Note: These values are representative and may vary depending on the specific LC-MS/MS instrumentation, sample preparation protocol, and laboratory.
Experimental Protocols
Sample Preparation from Urine
This protocol describes a general procedure for the extraction and derivatization of 2-hydroxyestrone from human urine for LC-MS/MS analysis.
Materials:
-
Human urine sample
-
2-Hydroxyestrone-¹³C₆ internal standard solution (in methanol)
-
β-glucuronidase/sulfatase from Helix pomatia
-
Sodium acetate buffer (0.15 M, pH 4.6)
-
L-ascorbic acid
-
Dichloromethane
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Dansyl chloride solution (1 mg/mL in acetone)
-
Methanol
-
Water
Procedure:
-
To a 0.5 mL aliquot of urine, add 20 µL of the 2-Hydroxyestrone-¹³C₆ internal standard solution.
-
Add 0.5 mL of freshly prepared enzymatic hydrolysis buffer containing L-ascorbic acid and β-glucuronidase/sulfatase.
-
Incubate the sample for 20 hours at 37°C to deconjugate the estrogen metabolites.
-
Perform a liquid-liquid extraction by adding 8 mL of dichloromethane and vortexing.
-
Centrifuge to separate the phases and transfer the organic (lower) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 60°C.
-
For derivatization, reconstitute the dried residue in 100 µL of sodium bicarbonate buffer and 100 µL of dansyl chloride solution.
-
Incubate at 60°C for 5 minutes to allow for complete derivatization.
-
Cool the sample to room temperature and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation from Serum/Plasma
This protocol outlines a general procedure for the extraction of 2-hydroxyestrone from human serum or plasma.
Materials:
-
Human serum/plasma sample
-
2-Hydroxyestrone-¹³C₆ internal standard solution (in methanol)
-
0.5% Formic acid in water
-
Methyl-tert-butyl ether (MTBE)
-
Methanol
-
Water
Procedure:
-
To 100 µL of serum or plasma, add 400 µL of 0.5% formic acid in water.
-
Spike the sample with an appropriate amount of 2-Hydroxyestrone-¹³C₆ internal standard solution.
-
Vortex and centrifuge to precipitate proteins.
-
Perform a liquid-liquid extraction by adding MTBE, vortexing, and centrifuging.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable volume of methanol/water (e.g., 50:50, v/v) for LC-MS/MS analysis.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantification of 2-hydroxyestrone using 2-Hydroxyestrone-¹³C₆ as an internal standard.
Caption: General workflow for 2-hydroxyestrone analysis.
LC-MS/MS Method Parameters
The following are typical starting parameters for an LC-MS/MS method for the analysis of derivatized 2-hydroxyestrone. Optimization will be required for specific instrumentation.
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.0 mm, 4 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Methanol
-
Flow Rate: 200 µL/min
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a suitable time to achieve separation from other estrogen metabolites.
-
Injection Volume: 20 µL
-
Column Temperature: 40°C
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative depending on derivatization
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Dansyl Derivatives - Positive Mode, Representative):
-
2-Hydroxyestrone-dansyl: Precursor ion (m/z) -> Product ion (m/z)
-
2-Hydroxyestrone-¹³C₆-dansyl: Precursor ion (m/z) -> Product ion (m/z)
-
Note: The exact m/z values for precursor and product ions will depend on the derivatization agent used and the instrument settings. These should be determined by direct infusion of the derivatized standards.
Conclusion
The use of 2-Hydroxyestrone-¹³C₆ as an internal standard provides a robust and reliable method for the quantification of 2-hydroxyestrone in clinical research samples. The protocols and data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate sensitive and accurate LC-MS/MS assays for this important estrogen metabolite. Adherence to rigorous validation procedures is essential to ensure the quality and reproducibility of the data generated in clinical studies.
References
- 1. clinmedjournals.org [clinmedjournals.org]
- 2. Opposite estrogen effects of estrone and 2-hydroxyestrone on MCF-7 sensitivity to the cytotoxic action of cell growth, oxidative stress and inflammation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Changes in 2-Hydroxyestrone and 16α-Hydroxyestrone Metabolism with Flaxseed Consumption: Modification by COMT and CYP1B1 Genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. hamilton.edu [hamilton.edu]
Measuring the 2-Hydroxyestrone/16α-Hydroxyestrone Ratio in Urine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ratio of 2-hydroxyestrone (2-OHE1) to 16α-hydroxyestrone (16α-OHE1) in urine is a significant biomarker in hormonal research and clinical studies. These two estrogen metabolites are part of the extensive network of estrogen metabolism. 2-OHE1 is generally considered to have weak estrogenic activity and potential anti-proliferative effects, while 16α-OHE1 is a more potent estrogen agonist that can stimulate cell growth.[1][2][3][4] Consequently, the 2-OHE1/16α-OHE1 ratio is investigated for its association with the risk of developing estrogen-sensitive conditions, such as breast cancer.[2][5] A higher ratio is often considered protective. This document provides detailed application notes and protocols for the measurement of the 2-OHE1/16α-OHE1 ratio in urine, primarily focusing on Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the two most prevalent analytical methods.
Biological Significance of the 2-OHE1/16α-OHE1 Ratio
Estrone (E1), a primary estrogen, is metabolized in the body through several pathways. Hydroxylation at the C-2 position of the steroid ring, primarily by the cytochrome P450 1A1 (CYP1A1) enzyme, leads to the formation of 2-OHE1.[2][3] Conversely, hydroxylation at the C-16 position results in 16α-OHE1. The balance between these two pathways is influenced by genetic factors, diet, and exposure to certain environmental compounds.[6] For instance, dietary components like those found in flaxseed and cruciferous vegetables have been shown to increase the 2-hydroxylation pathway, thereby increasing the 2-OHE1/16α-OHE1 ratio.[7][6]
Analytical Methods for Measuring the 2-OHE1/16α-OHE1 Ratio
The accurate quantification of 2-OHE1 and 16α-OHE1 in urine is crucial for calculating their ratio. The two most widely used methods are ELISA and LC-MS/MS.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput and relatively inexpensive method suitable for large-scale epidemiological studies.[8] It utilizes specific antibodies to detect and quantify the estrogen metabolites. While earlier versions of ELISA kits had limitations in sensitivity and reproducibility, especially for postmenopausal urine samples with low metabolite concentrations, newer kits have improved sensitivity.[8][9][10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is considered the gold standard for the analysis of steroid hormones and their metabolites due to its high specificity, sensitivity, and ability to measure multiple analytes simultaneously.[11][12] This method involves chromatographic separation of the metabolites followed by their detection and quantification based on their mass-to-charge ratio.
Experimental Protocols
Urine Sample Collection and Preparation
Proper sample collection and preparation are critical for accurate and reproducible results.
-
Collection: First morning void or 24-hour urine collections are typically used. For first morning voids, it is important to collect a mid-stream sample. For 24-hour collections, the entire volume should be collected in a container with a preservative like boric acid.[13]
-
Storage: Urine samples should be stored at -80°C until analysis to prevent degradation of the metabolites.[14][15] Repeated freeze-thaw cycles should be avoided.[9][10]
-
Normalization: To account for variations in urine dilution, metabolite concentrations are typically normalized to urinary creatinine levels.[14] Creatinine concentration can be measured using standard clinical chemistry methods.
-
Hydrolysis: In urine, estrogen metabolites are present in both free and conjugated (glucuronidated and sulfated) forms. To measure the total metabolite concentration, an enzymatic hydrolysis step using β-glucuronidase/sulfatase is required to cleave the conjugates.[16][17]
Protocol for ELISA Measurement
This protocol is a generalized procedure based on commercially available ELISA kits.[8] Users should always refer to the specific instructions provided with their kit.
-
Sample Preparation: Thaw urine samples on ice. If not already hydrolyzed, perform enzymatic hydrolysis according to the kit manufacturer's instructions. Dilute the hydrolyzed urine samples as recommended by the kit protocol.
-
Assay Procedure:
-
Add standards, controls, and diluted urine samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated estrogen metabolite (tracer) to each well.
-
Incubate the plate, typically for 1-2 hours at room temperature, to allow for competitive binding between the sample/standard metabolite and the tracer for the antibody binding sites.
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well. The enzyme on the bound tracer will convert the substrate, resulting in a color change.
-
Incubate for a specified time (e.g., 30 minutes) to allow for color development. The intensity of the color is inversely proportional to the concentration of the metabolite in the sample.
-
Stop the reaction by adding a stop solution.
-
-
Data Analysis:
-
Read the absorbance of each well using a microplate reader at the specified wavelength.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 2-OHE1 and 16α-OHE1 in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the metabolite concentrations to the urinary creatinine concentration.
-
Calculate the 2-OHE1/16α-OHE1 ratio.
-
Protocol for LC-MS/MS Measurement
This protocol outlines the key steps for a robust LC-MS/MS method.[11][12][18] Method development and validation are essential for each laboratory.
-
Sample Preparation:
-
Internal Standards: Add a mixture of stable isotope-labeled internal standards (e.g., d4-E2, d3-E3) to each urine sample to correct for analytical variability.[17]
-
Hydrolysis: Perform enzymatic hydrolysis with β-glucuronidase/sulfatase.
-
Extraction: Extract the hydrolyzed metabolites from the urine matrix using liquid-liquid extraction (e.g., with dichloromethane) or solid-phase extraction (SPE).[16][17]
-
Derivatization (Optional but Recommended): To enhance sensitivity and chromatographic performance, derivatize the extracted metabolites. Dansyl chloride is a common derivatizing agent.[17][18]
-
Reconstitution: Evaporate the solvent and reconstitute the dried extract in a suitable mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: Use a reversed-phase column, such as a C18 or a C18-pentafluorophenyl (PFP) column, for optimal separation of the estrogen metabolites.[18][19]
-
Mobile Phase: Employ a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium acetate.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Use an electrospray ionization (ESI) source, usually in positive ion mode after dansylation.
-
Detection: Operate the mass spectrometer in the Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
-
-
-
Data Analysis:
-
Construct calibration curves for each analyte by plotting the peak area ratio of the analyte to its corresponding internal standard against the concentration of the calibrators.
-
Quantify the concentration of 2-OHE1 and 16α-OHE1 in the samples from the calibration curves.
-
Normalize the concentrations to urinary creatinine.
-
Calculate the 2-OHE1/16α-OHE1 ratio.
-
Data Presentation
The following tables summarize key performance characteristics of the analytical methods and representative values of the 2-OHE1/16α-OHE1 ratio from the literature.
Table 1: Comparison of Analytical Methods
| Feature | ELISA | LC-MS/MS |
| Principle | Competitive immunoassay | Chromatographic separation and mass-based detection |
| Specificity | Moderate to high (potential for cross-reactivity) | Very high |
| Sensitivity | Good (newer kits have improved sensitivity) | Excellent |
| Throughput | High | Moderate |
| Cost per Sample | Lower | Higher |
| Instrumentation | Microplate reader | LC-MS/MS system |
| Expertise Required | Moderate | High |
Table 2: Reproducibility of ELISA for 2-OHE1 and 16α-OHE1 Measurement [8][9][10][20][21]
| Population | Analyte | Coefficient of Variation (CV) | Intraclass Correlation Coefficient (ICC) |
| Premenopausal | 2-OHE1 | 10-20% | 80-95% |
| 16α-OHE1 | 10-20% | 80-95% | |
| Postmenopausal | 2-OHE1 | ~10% | 80-95% |
| 16α-OHE1 | ~17% | 80-95% |
Table 3: Reported Mean Values of the Urinary 2-OHE1/16α-OHE1 Ratio in Healthy Women [6]
| Population | Measurement Method | Range of Mean Ratios |
| General Population | ELISA | 0.98 - 1.74 |
| Premenopausal | Not Specified | 1.5 - 2.74 |
| Postmenopausal | Not Specified | 1.15 - 2.25 |
Note: There is significant heterogeneity in reported ratio values across studies, which may be attributed to differences in study populations, methodologies, and lifestyle factors.[6]
Conclusion
The measurement of the urinary 2-hydroxyestrone/16α-hydroxyestrone ratio is a valuable tool in clinical and research settings for assessing estrogen metabolism and its potential implications for health and disease. Both ELISA and LC-MS/MS are viable methods for this purpose, with the choice of method depending on the specific requirements of the study, including the desired level of accuracy, throughput, and available resources. Adherence to standardized protocols for sample collection, preparation, and analysis is paramount for obtaining reliable and comparable results. As research in this area continues, the harmonization of analytical methodologies will be crucial for advancing our understanding of the role of estrogen metabolites in human health.
References
- 1. 2-OH (E1 + E2)/16a-OH-E1 Ratio | Rupa Health [rupahealth.com]
- 2. Estrogen metabolite ratio: Is the 2-hydroxyestrone to 16α-hydroxyestrone ratio predictive for breast cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. baritzwellness.com [baritzwellness.com]
- 5. The ratio of the estradiol metabolites 2-hydroxyestrone (2-OHE1) and 16α-hydroxyestrone (16-OHE1) may predict breast cancer risk in postmenopausal but not in premenopausal women: two case-control studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urinary 2/16 estrogen metabolite ratio levels in healthy women: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2/16 Estrogen Ratio | Early Marker for Cancer Risk [meridianvalleylab.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A new ELISA kit for measuring urinary 2-hydroxyestrone, 16alpha-hydroxyestrone, and their ratio: reproducibility, validity, and assay performance after freeze-thaw cycling and preservation by boric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A liquid chromatography–mass spectrometry method for the quantitative analysis of urinary endogenous estrogen metabolites | Springer Nature Experiments [experiments.springernature.com]
- 13. Evaluating urinary estrogen and progesterone metabolites using dried filter paper samples and gas chromatography with tandem mass spectrometry (GC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Urine levels of estrogen and its metabolites in premenopausal middle-aged women with different degrees of obesity and their correlation with glucose and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 16. researchgate.net [researchgate.net]
- 17. pubcompare.ai [pubcompare.ai]
- 18. LC-HRMS of derivatized urinary estrogens and estrogen metabolites in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LC-HRMS of derivatized urinary estrogens and estrogen metabolites in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Changes in 2-Hydroxyestrone and 16α-Hydroxyestrone Metabolism with Flaxseed Consumption: Modification by COMT and CYP1B1 Genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
Commercial Sources and Purchasing of 2-Hydroxyestrone-13C6: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the commercial sourcing, purchasing, and application of 2-Hydroxyestrone-13C6, a stable isotope-labeled internal standard crucial for the accurate quantification of 2-hydroxyestrone in biological matrices. These application notes and protocols are designed to assist researchers, scientists, and drug development professionals in incorporating this standard into their analytical workflows.
Introduction to 2-Hydroxyestrone and the Role of this compound
2-Hydroxyestrone (2-OHE1) is a major metabolite of estrone, formed through the action of cytochrome P450 enzymes.[1] It is a catechol estrogen that plays a significant role in various physiological and pathological processes. The balance between 2-OHE1 and other estrogen metabolites, such as 16α-hydroxyestrone, is believed to be important in hormone-dependent cancers and other conditions.
Accurate measurement of 2-OHE1 in biological samples like urine and serum is essential for research in endocrinology, oncology, and drug development. Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this quantification due to its high sensitivity and specificity.[2] this compound serves as an ideal internal standard for this method, as it is chemically identical to the analyte but has a distinct mass, allowing for precise correction of matrix effects and variations in sample processing.
Commercial Sources and Purchasing
Several specialized chemical suppliers offer this compound for research purposes. When purchasing, it is crucial to consider purity, isotopic enrichment, and the availability of a certificate of analysis.
| Supplier | Product Name | Catalog Number | Molecular Weight | Notes |
| Cambridge Isotope Laboratories, Inc. | DL-2-Hydroxyestrone (13,14,15,16,17,18-¹³C₆, 99%) | CLM-8011 | 292.33 g/mol | Available in 0.1 mg quantities.[3] |
| DC Chemicals | This compound | DC49792 | 292.32 g/mol | Offered in 100 mg and 250 mg sizes; pricing available upon request.[1][4] |
| Immunomart | This compound | HY-113251S1 | 292.32 g/mol | Currently listed as out of stock.[5] |
| Simson Pharma Limited | Custom Synthesis | - | - | Offers custom synthesis of stable isotope-labeled compounds, including deuterated 2-Hydroxyestrone, and may be a source for the 13C6-labeled version.[6][7] |
Note: Availability and pricing are subject to change. Please contact the suppliers directly for the most current information.
Application: Quantitative Analysis of 2-Hydroxyestrone by LC-MS/MS
This compound is primarily used as an internal standard for the quantitative analysis of 2-hydroxyestrone in biological samples via stable isotope dilution LC-MS/MS. The following protocol provides a general framework that can be adapted to specific laboratory instrumentation and sample types.
Experimental Protocol: Quantification of 2-Hydroxyestrone in Human Urine
This protocol is based on established methods for the analysis of estrogen metabolites in urine.[8]
3.1.1. Materials and Reagents
-
2-Hydroxyestrone (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
β-Glucuronidase/sulfatase (from Helix pomatia)
-
Sodium acetate buffer (0.15 M, pH 4.6)
-
Dichloromethane
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Dansyl chloride solution (1 mg/mL in acetone)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
3.1.2. Sample Preparation
-
Spiking: To 0.5 mL of urine, add a known amount of this compound internal standard solution.
-
Enzymatic Hydrolysis: Add 0.5 mL of sodium acetate buffer containing β-glucuronidase/sulfatase to hydrolyze the conjugated estrogen metabolites. Incubate at 37°C for at least 16 hours.[8]
-
Extraction:
-
Perform liquid-liquid extraction with a suitable organic solvent like dichloromethane or use solid-phase extraction (SPE) for sample cleanup and concentration.
-
For LLE, add 2 mL of dichloromethane, vortex, and centrifuge. Collect the organic layer. Repeat the extraction.
-
For SPE, condition the C18 cartridge with methanol and then water. Load the hydrolyzed sample, wash with water, and elute the analytes with methanol.
-
-
Drying: Evaporate the solvent from the extracted sample to dryness under a gentle stream of nitrogen.
-
Derivatization (Optional but Recommended for Increased Sensitivity):
-
Reconstitute the dried extract in 100 µL of sodium bicarbonate buffer.
-
Add 100 µL of dansyl chloride solution.
-
Incubate at 60°C for 5-10 minutes to form the dansylated derivatives.[8]
-
-
Final Preparation: Evaporate the solvent and reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.
3.1.3. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analytes, followed by a column wash and re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode. Positive mode is often preferred for dansylated derivatives.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
2-Hydroxyestrone (Dansylated): The specific precursor and product ions will need to be optimized based on the derivatization agent used.
-
This compound (Dansylated): The precursor ion will be 6 Da higher than that of the unlabeled analyte, with the product ion often being the same or having a corresponding mass shift.
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
-
3.1.4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the 2-hydroxyestrone standard to the this compound internal standard against the concentration of the standard.
-
Quantify the amount of 2-hydroxyestrone in the unknown samples using the regression equation from the calibration curve.
Visualizations
Estrogen Metabolism Pathway
The following diagram illustrates the metabolic pathway of estrone, highlighting the formation of 2-hydroxyestrone.
Caption: Simplified metabolic pathway of estrone hydroxylation.
Experimental Workflow for 2-Hydroxyestrone Quantification
This diagram outlines the key steps in the analytical workflow for quantifying 2-hydroxyestrone using a stable isotope-labeled internal standard.
Caption: Workflow for urinary 2-hydroxyestrone analysis.
By following these guidelines and protocols, researchers can confidently procure and utilize this compound to achieve accurate and reproducible quantification of 2-hydroxyestrone, thereby advancing our understanding of its role in health and disease.
References
- 1. This compound|CAS |DC Chemicals [dcchemicals.com]
- 2. Ultra-high sensitivity analysis of estrogens for special populations in serum and plasma by liquid chromatography-mass spectrometry: assay considerations and suggested practices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DL-2-Hydroxyestrone (13,14,15,16,17,18-¹³Câ, 99%)- Cambridge Isotope Laboratories, CLM-8011-0.1MG [isotope.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. immunomart.com [immunomart.com]
- 6. simsonpharma.com [simsonpharma.com]
- 7. Estrone | CAS No- 53-16-7 | Simson Pharma Limited [simsonpharma.com]
- 8. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 2-Hydroxyestrone-¹³C₆ in Metabolomics and Steroid Profiling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Hydroxyestrone-¹³C₆ in metabolomics and steroid profiling, with a focus on quantitative analysis using isotope dilution mass spectrometry. Detailed protocols for sample preparation and analysis are provided to facilitate the integration of this powerful tool into research and development workflows.
Introduction to 2-Hydroxyestrone and the Significance of Stable Isotope Labeling
2-Hydroxyestrone (2-OHE1) is a major metabolite of estrone, formed through the hydroxylation of the parent hormone by cytochrome P450 enzymes.[1][2] The balance between different estrogen metabolites, including 2-OHE1 and its counterparts like 16α-hydroxyestrone, is crucial in various physiological and pathological processes, including hormone-dependent cancers.[2] Accurate quantification of these metabolites is therefore essential for understanding estrogen metabolism and its implications for health and disease.
2-Hydroxyestrone-¹³C₆ is a stable isotope-labeled (SIL) analog of 2-OHE1. The incorporation of six ¹³C atoms results in a mass shift of 6 Da, making it an ideal internal standard for isotope dilution mass spectrometry (ID-MS).[3] The fundamental principle of ID-MS lies in the addition of a known amount of the SIL internal standard to a sample at the earliest stage of analysis.[4][5] Since the SIL standard is chemically identical to the endogenous analyte, it experiences the same variations during sample preparation, extraction, and ionization in the mass spectrometer. By measuring the ratio of the endogenous analyte to the SIL internal standard, accurate and precise quantification can be achieved, effectively correcting for matrix effects and procedural losses. ¹³C-labeled standards are often preferred over deuterated (²H) standards due to their greater chemical stability and co-elution with the analyte, which enhances the reliability of quantification.
Core Applications of 2-Hydroxyestrone-¹³C₆
The primary application of 2-Hydroxyestrone-¹³C₆ is as an internal standard for the accurate and precise quantification of 2-hydroxyestrone in various biological matrices, including serum, plasma, and urine. Its use is central to several key research areas:
-
Metabolomics: In metabolomics studies, 2-Hydroxyestrone-¹³C₆ enables the absolute quantification of 2-OHE1, providing a clearer picture of the metabolic pathways of estrogens and how they are altered in response to physiological changes, disease states, or therapeutic interventions.
-
Steroid Profiling: Comprehensive steroid profiling is critical in endocrinology and clinical research. The use of 2-Hydroxyestrone-¹³C₆ allows for the reliable measurement of a key estrogen metabolite, contributing to a more complete understanding of the steroidome.
-
Clinical Research: In clinical studies, particularly in oncology and endocrinology, the accurate measurement of estrogen metabolites is vital for biomarker discovery, disease monitoring, and assessing the efficacy of hormonal therapies.
-
Drug Development: Pharmaceutical companies utilize SIL internal standards like 2-Hydroxyestrone-¹³C₆ in preclinical and clinical trials to quantify drug metabolites and understand the impact of new chemical entities on steroid metabolism.
Quantitative Data Summary
The following tables summarize typical quantitative performance data from LC-MS/MS methods for the analysis of estrogen metabolites using isotope dilution. While specific performance can vary based on the instrument, matrix, and exact protocol, these values provide a general benchmark.
Table 1: Typical Limits of Detection (LOD) and Quantification (LOQ) for Estrogen Metabolites
| Analyte | Matrix | LOD (pg/mL) | LOQ (pg/mL) | Citation |
| Estrone (E1) | Serum | 1.0 | - | [6] |
| Estradiol (E2) | Serum | 2.0 | - | [6] |
| 16α-Hydroxyestrone (16-OHE1) | Serum | 1.0 | - | [6] |
| Estriol (E3) | Serum | 2.0 | - | [6] |
| Estrogen Metabolites (various) | Urine | - | 2 pg on column | [7] |
| Estrone & Metabolites | Serum | 0.156 | 0.156 | [8] |
Table 2: Typical Recovery and Precision Data for Estrogen Metabolite Analysis
| Analyte(s) | Matrix | Recovery (%) | Within-day CV (%) | Between-day CV (%) | Citation |
| Four Estrogens | Serum | 88 - 108 | < 6.5 | 4.5 - 9.5 | [6] |
| Fifteen Estrogen Metabolites | Urine | - | ≤ 10 | - | [7] |
Experimental Protocols
The following are detailed protocols for the analysis of 2-hydroxyestrone in biological samples using 2-Hydroxyestrone-¹³C₆ as an internal standard.
Protocol 1: Analysis of Estrogen Metabolites in Human Urine
This protocol is adapted from a method for the simultaneous measurement of 15 urinary estrogens and estrogen metabolites.[7]
1. Materials and Reagents:
-
2-Hydroxyestrone-¹³C₆ internal standard solution (concentration to be optimized, typically in the ng/mL range)
-
Urine samples (first morning void is often preferred)
-
β-glucuronidase/sulfatase from Helix pomatia
-
L-ascorbic acid
-
Sodium acetate buffer (0.15 M, pH 4.6)
-
Dichloromethane
-
Dansyl chloride solution (1 mg/mL in acetone)
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
2. Sample Preparation:
-
To a 0.5 mL aliquot of urine, add a known amount of the 2-Hydroxyestrone-¹³C₆ internal standard solution (e.g., 20 µL of a 1.6 ng/mL solution).[7]
-
Add 0.5 mL of freshly prepared enzymatic hydrolysis buffer containing 2.5 mg of L-ascorbic acid and 5 µL of β-glucuronidase/sulfatase.[7]
-
Incubate the sample for 20 hours at 37°C to deconjugate the estrogen metabolites.[7]
-
Extract the hydrolyzed sample with 8 mL of dichloromethane.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
For derivatization (to improve ionization efficiency), redissolve the dried residue in 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0) and 100 µL of dansyl chloride solution.[7]
-
Incubate at 60°C for 5 minutes.[7]
-
Reconstitute the final sample in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).
Protocol 2: Analysis of Estrogens in Human Serum
This protocol provides a general workflow for the analysis of estrogens in serum.[6]
1. Materials and Reagents:
-
2-Hydroxyestrone-¹³C₆ internal standard solution
-
Serum samples
-
Acetonitrile for protein precipitation
-
Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) materials
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
Mobile phase additives (e.g., formic acid or ammonium fluoride)
2. Sample Preparation:
-
To a known volume of serum (e.g., 200-500 µL), add the 2-Hydroxyestrone-¹³C₆ internal standard solution.
-
Perform protein precipitation by adding a sufficient volume of cold acetonitrile (e.g., 3 volumes) and vortexing.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Perform either LLE (e.g., with methyl tert-butyl ether) or SPE for further sample cleanup and concentration.
-
Evaporate the solvent to dryness.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis (General Conditions):
-
Liquid Chromatography (LC):
-
Column: A C18 or similar reversed-phase column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is employed to separate the various estrogen metabolites.
-
Flow Rate: Typically in the range of 200-500 µL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode for estrogens.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both the endogenous 2-hydroxyestrone and the 2-Hydroxyestrone-¹³C₆ internal standard need to be determined and optimized.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotope dilution - Wikipedia [en.wikipedia.org]
- 5. osti.gov [osti.gov]
- 6. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve sensitivity for 2-hydroxyestrone detection by LC-MS/MS
Welcome to the technical support center for the analysis of 2-hydroxyestrone (2-OHE1) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their analytical methods for enhanced sensitivity and robust quantification.
Troubleshooting Guide: Low Sensitivity for 2-Hydroxyestrone
Low sensitivity is a common challenge in the quantification of 2-hydroxyestrone due to its low physiological concentrations and potential for ionization suppression. This section provides a systematic approach to diagnosing and resolving sensitivity issues.
Initial Assessment
-
Symptom: The signal-to-noise ratio (S/N) for 2-hydroxyestrone is below the required limit of quantification (LOQ).
-
Possible Causes:
-
Suboptimal sample preparation leading to low recovery or high matrix effects.
-
Inefficient ionization of the analyte.
-
Poor chromatographic separation.
-
Incorrect mass spectrometer settings.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low sensitivity issues.
Caption: A step-by-step workflow for diagnosing and resolving low sensitivity in 2-OHE1 analysis.
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: Which solid-phase extraction (SPE) sorbent is best for 2-hydroxyestrone?
A1: The choice of SPE sorbent depends on the sample matrix. For aqueous samples like urine or serum, reversed-phase sorbents are commonly used.[1] C18 is a popular choice, but polymeric sorbents like Oasis HLB can also provide excellent recovery for a broad range of estrogens and their metabolites due to their ability to retain both hydrophobic and hydrophilic compounds.[2] It is recommended to test different sorbents to determine the best performance for your specific application.
| Sorbent Type | Retention Mechanism | Best For |
| Reversed-Phase (e.g., C18, C8) | Hydrophobic interactions | Non-polar to moderately polar compounds in aqueous matrices.[3] |
| Polymeric (e.g., Oasis HLB) | Mixed-mode (hydrophobic and hydrophilic) | A wide range of acidic, basic, and neutral compounds.[2] |
| Ion-Exchange | Ionic interactions | Charged analytes (acids/bases).[3] |
Q2: How can I minimize matrix effects?
A2: Matrix effects, which can cause ion suppression or enhancement, are a major challenge in LC-MS/MS analysis of biological samples.[4][5][6] Strategies to minimize matrix effects include:
-
Improving Sample Cleanup: Employ a more rigorous SPE or liquid-liquid extraction (LLE) protocol to remove interfering components.[6]
-
Chromatographic Separation: Optimize your LC method to separate 2-hydroxyestrone from co-eluting matrix components.[7]
-
Sample Dilution: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering substances.[7]
-
Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., 2-OHE1-13C6) co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.[8]
Derivatization
Q3: Why should I consider derivatization for 2-hydroxyestrone analysis?
A3: The low ionization efficiency of unconjugated estrogens like 2-hydroxyestrone is a primary reason for poor sensitivity in LC-MS/MS.[9] Derivatization improves sensitivity by adding a readily ionizable group to the molecule, which enhances its response in the mass spectrometer.[10] Dansyl chloride is a commonly used derivatizing agent that has been shown to significantly improve the detection of estrogens and their metabolites.[10][11][12][13]
Q4: Which derivatization reagent provides the best sensitivity enhancement?
A4: Several reagents are available, and the choice can impact the degree of sensitivity improvement. Dansyl chloride is widely used and effective.[14] However, other reagents have been reported to provide even greater sensitivity gains. For example, one study found that derivatization with 1-methylimidazole-2-sulfonyl chloride improved sensitivity by 2 to 100-fold over other methods, including dansyl chloride.[15]
| Derivatization Reagent | Reported Sensitivity Improvement | Reference |
| Dansyl Chloride | 2 to 8-fold improvement in estrogen response. | [14] |
| 1-Methylimidazole-2-sulfonyl chloride | 2 to 100-fold improvement over dansyl and other methods. | [15] |
| MPPZ | Limits of quantification in the low pg/mL range. | [10][16] |
LC-MS/MS Parameters
Q5: What are the key LC parameters to optimize for 2-hydroxyestrone analysis?
A5:
-
Column Chemistry: A C18 column is a common starting point for reversed-phase separation of steroids.[17] Consider columns with different properties if co-elution with interferences is an issue.[18][19]
-
Mobile Phase: A mobile phase consisting of water and an organic solvent (acetonitrile or methanol) with an acidic additive like formic acid is typical.[11][15] The acid helps to protonate the analyte, which can improve peak shape and ionization efficiency in positive ion mode.[20] However, ensure the mobile phase additives are of high purity and freshly prepared to avoid contamination and signal suppression.[21][22]
-
Flow Rate and Gradient: Adjust the flow rate and gradient elution to achieve a good balance between run time and resolution of 2-hydroxyestrone from other estrogen metabolites and matrix components.
Q6: How do I optimize the ESI source parameters for maximum sensitivity?
A6: The electrospray ionization (ESI) source settings are critical for achieving high sensitivity.[23] Key parameters to optimize include:
-
Spray Voltage: This should be optimized for the specific analyte and mobile phase. Setting the voltage too high can cause instability or corona discharge.[24]
-
Gas Flow Rates (Nebulizer and Drying Gas): These affect droplet formation and desolvation. Optimize these to ensure efficient solvent evaporation without degrading the analyte.[24]
-
Drying Gas Temperature: Higher temperatures can improve desolvation, but excessive heat can cause thermal degradation of the analyte.[24][25] A systematic approach, such as a design of experiments (DoE), can be effective for optimizing these interdependent parameters.[25]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of 2-Hydroxyestrone from Serum
This protocol provides a general procedure for extracting 2-hydroxyestrone from a serum matrix using a C18 SPE cartridge.
Caption: Workflow for solid-phase extraction of 2-hydroxyestrone.
Methodology:
-
Sample Pre-treatment: To 500 µL of serum, add the internal standard solution.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 1 mL, 100 mg) by passing 2 mL of methanol followed by 2 mL of water through the cartridge. Do not allow the sorbent to dry.[26]
-
Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 2 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the 2-hydroxyestrone and other estrogens with 2 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The sample is now ready for derivatization or direct injection into the LC-MS/MS system.
Protocol 2: Dansyl Chloride Derivatization
This protocol describes a common method for derivatizing estrogens with dansyl chloride to enhance ionization efficiency.[11][13]
Methodology:
-
Preparation: Ensure the sample extract from the SPE step is completely dry.
-
Reagent Addition: To the dried extract, add:
-
Reaction: Cap the vial tightly and incubate at 60°C for 5-15 minutes.[12][15] The optimal time may need to be determined empirically.
-
Injection: After incubation, cool the sample to room temperature. The sample can then be directly injected into the LC-MS/MS system.
Signaling Pathways
Estrogen Metabolism Pathway
Understanding the metabolic pathway of estrogens is crucial for developing comprehensive analytical methods. 2-Hydroxyestrone is a key metabolite in the 2-hydroxylation pathway.
References
- 1. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hawach.com [hawach.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Ultra-high sensitivity analysis of estrogens for special populations in serum and plasma by liquid chromatography-mass spectrometry: assay considerations and suggested practices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a multi-class steroid hormone screening method using Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improved profiling of estrogen metabolites by orbitrap LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Column Selection for Endocrine Testing by LC-MS/MS | Separation Science [sepscience.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 21. support.waters.com [support.waters.com]
- 22. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 23. lcms.cz [lcms.cz]
- 24. elementlabsolutions.com [elementlabsolutions.com]
- 25. spectroscopyonline.com [spectroscopyonline.com]
- 26. Data on the optimisation of a solid phase extraction method for fractionating estrogen metabolites from small urine volumes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of 2-Hydroxyestrone and 4-Hydroxyestrone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 2-hydroxyestrone (2-OHE1) and 4-hydroxyestrone (4-OHE1). These catechol estrogens are critical biomarkers in various physiological and pathological processes, and their accurate quantification is essential.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing poor resolution between the 2-OHE1 and 4-OHE1 peaks. What are the likely causes and how can we improve the separation?
A1: Poor resolution between these two isomers is a common challenge due to their structural similarity. Here are several factors to investigate:
-
Mobile Phase Composition: The organic modifier and additives in your mobile phase play a crucial role in selectivity.
-
Troubleshooting:
-
Solvent Type: If you are using acetonitrile, consider switching to methanol or a combination of both. Methanol can offer different selectivity for closely related compounds.[1]
-
Solvent Strength: Adjust the percentage of the organic solvent. In reversed-phase HPLC, decreasing the organic solvent percentage will increase retention times and may improve resolution.[2]
-
Additives: The use of additives like formic acid, acetic acid, or ammonia can alter the ionization state of the analytes and improve peak shape and selectivity. Experiment with different additives and concentrations.
-
-
-
Column Chemistry: The choice of stationary phase is critical for separating isomers.
-
Troubleshooting:
-
Stationary Phase: Not all C18 columns are the same. Consider using a column with a different C18 bonding chemistry or a phenyl-hexyl stationary phase, which can provide alternative selectivity through pi-pi interactions. For challenging separations, specialized columns like those with ethylpyridine phases have shown success.[1]
-
Particle Size: Employing columns with smaller particle sizes (e.g., sub-2 µm) can significantly increase column efficiency and, consequently, resolution.[3][4]
-
-
-
Temperature: Column temperature affects both viscosity of the mobile phase and the kinetics of mass transfer.
-
Flow Rate: Optimizing the flow rate can improve separation efficiency.
-
Troubleshooting: Lowering the flow rate can lead to better resolution, although it will increase the analysis time.[7]
-
Q2: Our peaks for 2-OHE1 and 4-OHE1 are showing significant tailing. What could be the cause and how do we fix it?
A2: Peak tailing can be caused by several factors, from secondary interactions with the stationary phase to issues with the HPLC system itself.
-
Secondary Silanol Interactions: Free silanol groups on the silica backbone of the stationary phase can interact with the hydroxyl groups of the catechol estrogens, causing tailing.
-
Troubleshooting:
-
Use an end-capped column to minimize exposed silanol groups.
-
Operate at a lower pH (e.g., with 0.1% formic acid) to suppress the ionization of silanol groups.
-
Consider using a column with a different stationary phase chemistry, such as a hybrid silica particle-based column.
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Troubleshooting: Dilute your sample and reinject.
-
-
Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can lead to poor peak shape.
-
Troubleshooting:
-
Flush the column with a strong solvent.
-
If the problem persists, replace the column.
-
-
-
Dead Volume: Excessive dead volume in the system (e.g., from poorly fitted connections) can cause peak broadening and tailing.
-
Troubleshooting: Check all fittings and tubing for proper connections.
-
Q3: We are struggling with low sensitivity and cannot detect low concentrations of 2-OHE1 and 4-OHE1. How can we enhance our detection limits?
A3: Catechol estrogens are often present at very low concentrations in biological samples.[5][6]
-
Derivatization: This is a highly effective strategy to improve ionization efficiency and, therefore, sensitivity in mass spectrometry-based detection.
-
Sample Preparation: Efficient extraction and concentration of the analytes from the sample matrix are crucial.
-
Troubleshooting:
-
Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol to maximize recovery and minimize matrix effects.[8]
-
-
-
Mass Spectrometry Parameters: Fine-tuning the MS parameters is essential for achieving the best sensitivity.
-
Troubleshooting:
-
Optimize the ionization source parameters (e.g., spray voltage, gas flows, temperature).
-
Use multiple reaction monitoring (MRM) with optimized collision energies for each analyte.
-
Consider using a high-sensitivity mass spectrometer.
-
-
Q4: We are observing co-elution of our analytes with interfering peaks from the matrix. How can we mitigate this?
A4: Matrix effects, where other components in the sample interfere with the ionization of the analytes, are a common problem in bioanalysis.[5][6]
-
Improved Sample Cleanup: A more rigorous sample preparation procedure can remove many interfering substances.
-
Troubleshooting:
-
Incorporate additional washing steps in your SPE protocol.
-
Consider using a different type of SPE sorbent.
-
Employ a two-step extraction method (e.g., LLE followed by SPE).
-
-
-
Chromatographic Selectivity: Adjusting the chromatography to separate the analytes from the matrix components is a powerful approach.
-
Troubleshooting:
-
Modify the mobile phase gradient to better resolve the peaks of interest from interferences.
-
Experiment with a different column chemistry that provides orthogonal selectivity.
-
-
-
Use of Internal Standards: Stable isotope-labeled internal standards are highly recommended to compensate for matrix effects and variations in sample processing.[8]
Data Presentation
Table 1: Representative Chromatographic Conditions for the Separation of 2-OHE1 and 4-OHE1
| Parameter | HPLC-MS/MS Method | GC-MS Method |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Capillary Column (e.g., DB-5ms) |
| Mobile Phase A | 0.1% Formic Acid in Water | - |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | - |
| Gradient | 20% B to 80% B over 10 min | Temperature programming |
| Flow Rate | 0.3 mL/min | 1 mL/min (Helium) |
| Column Temp. | 40°C | 250°C |
| Injection Vol. | 5 µL | 1 µL (splitless) |
| Detection | ESI-MS/MS (Negative Ion Mode) | Electron Impact (EI) or Chemical Ionization (CI) |
| Derivatization | Optional (e.g., Dansylation) | Required (e.g., Silylation) |
Table 2: Typical Mass Spectrometry Transitions for 2-OHE1 and 4-OHE1
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 2-Hydroxyestrone | 287.1 | 145.1 |
| 4-Hydroxyestrone | 287.1 | 159.1 |
| d4-2-Hydroxyestrone (IS) | 291.1 | 147.1 |
| d4-4-Hydroxyestrone (IS) | 291.1 | 161.1 |
Note: Specific m/z values may vary depending on the adduct ion and derivatization agent used.
Experimental Protocols
Protocol 1: HPLC-MS/MS Method for the Quantification of 2-OHE1 and 4-OHE1 in Human Plasma
-
Sample Preparation (Solid-Phase Extraction):
-
To 500 µL of plasma, add an internal standard solution containing deuterated 2-OHE1 and 4-OHE1.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
-
(Optional) Derivatization:
-
Reconstitute the dried extract in 50 µL of a solution containing dansyl chloride in acetone and a sodium bicarbonate buffer.
-
Incubate at 60°C for 10 minutes.
-
Evaporate to dryness and reconstitute in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject 5 µL of the reconstituted sample onto a C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Use a gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) at a flow rate of 0.3 mL/min.
-
A typical gradient could be: 0-1 min, 20% B; 1-8 min, 20-80% B; 8-9 min, 80% B; 9-10 min, 20% B.
-
Detect the analytes using a triple quadrupole mass spectrometer in negative ion electrospray ionization mode with MRM.
-
Visualizations
References
- 1. waters.com [waters.com]
- 2. chromtech.com [chromtech.com]
- 3. Ultra-high sensitivity analysis of estrogens for special populations in serum and plasma by liquid chromatography-mass spectrometry: assay considerations and suggested practices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Data for analysis of catechol estrogen metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Data for analysis of catechol estrogen metabolites in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing batch-to-batch variability in estrogen metabolite assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in estrogen metabolite assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary sources of batch-to-batch variability in estrogen metabolite assays?
Batch-to-batch variability in estrogen metabolite assays can arise from multiple factors throughout the experimental workflow. Key sources include inconsistencies in sample collection and handling, variations in the efficiency of sample preparation steps (such as enzymatic hydrolysis, extraction, and derivatization), the presence of interfering substances from the sample matrix (matrix effects), fluctuations in instrument performance (e.g., LC-MS/MS or ELISA plate readers), and improper preparation of standards and quality controls.[1][2][3] Even subtle environmental changes, like temperature fluctuations during incubation steps, can contribute to variability.[4]
Q2: My assay is showing high Coefficients of Variation (CVs) between batches. What should I investigate first?
High CVs indicate significant variability between your assay runs. A systematic approach to troubleshooting is crucial. Start by examining your quality control (QC) sample data across batches. If QC samples are inconsistent, it points to a methodological issue rather than true biological variation.
Troubleshooting Steps:
-
Review Pipetting and Reagent Preparation: Inaccurate pipetting is a common source of error.[4][5] Ensure all pipettes are calibrated. Verify that all reagents and standards were prepared fresh and consistently for each batch.
-
Check for "Edge Effects" on Plates (Immunoassays): In plate-based assays like ELISA, wells on the edge of the plate can experience temperature differentials, leading to inconsistent results.[4][5] Ensure uniform temperature across the plate during incubations.
-
Investigate Sample Preparation Consistency: Small deviations in incubation times, temperatures, or reagent volumes during hydrolysis, extraction, or derivatization can lead to large variations.[6][7]
-
Assess Instrument Performance: For LC-MS/MS, check for shifts in retention times, changes in peak shapes, or decreased sensitivity. For plate readers, ensure the instrument is properly calibrated and that there are no bubbles in the wells before reading.[5]
Below is a troubleshooting workflow to help identify the source of high CVs.
References
- 1. Metabolomics Batch Effects: Causes, Detection, and Correction Strategies-MetwareBio [metwarebio.com]
- 2. researchgate.net [researchgate.net]
- 3. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arp1.com [arp1.com]
- 5. How to deal with inconsistent results and high CV in ELISA | Abcam [abcam.com]
- 6. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new approach to measuring estrogen exposure and metabolism in epidemiologic studies - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in quantifying low-level estrogen metabolites in postmenopausal women
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on the common challenges encountered when quantifying low-level estrogen metabolites in postmenopausal women, with a focus on mass spectrometry and immunoassay techniques.
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to measure estrogen metabolites in postmenopausal women?
A: The primary challenge is the extremely low circulating concentrations of estrogens and their metabolites in postmenopausal women. Estradiol (E2) and estrone (E1) levels can drop to less than 15 pg/mL and 40 pg/mL, respectively.[1] Many conventional methods, particularly direct immunoassays, lack the required sensitivity and specificity to produce accurate results at these low levels.[2][3] This necessitates highly sensitive analytical methodologies like mass spectrometry and often requires specialized sample preparation and derivatization to enhance signal detection.[4][5]
Q2: What are the main differences between using an immunoassay and LC-MS/MS for estrogen metabolite analysis?
A: Immunoassays and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two common analytical platforms, each with distinct advantages and disadvantages. Immunoassays are generally easier to use and have a faster turnaround time.[6] However, they often suffer from a lack of specificity due to antibody cross-reactivity with structurally similar metabolites, which can lead to overestimated and inaccurate results, especially at low concentrations.[2][4][7] LC-MS/MS is considered the gold standard, offering higher specificity and accuracy.[5] It can distinguish between different estrogen isomers and metabolites simultaneously. However, LC-MS/MS methods are more complex, require significant method development, and may necessitate derivatization to achieve the required sensitivity for postmenopausal samples.[4][5]
Q3: When is derivatization necessary for LC-MS/MS analysis?
A: Derivatization is often required when analyzing low-abundance estrogens and their metabolites to improve ionization efficiency and, consequently, the sensitivity of the LC-MS/MS method.[5][8] Reagents like dansyl chloride react with the phenolic functional group on estrogens, adding a readily ionizable group to the molecule.[8] This significantly enhances the signal in the mass spectrometer, making it possible to achieve lower limits of quantitation (sub-pg/mL levels) from smaller sample volumes.[5][9][10]
Q4: Can I measure conjugated estrogen metabolites (sulfates and glucuronides) directly?
A: LC-MS techniques can be used for the direct analysis of conjugated metabolites.[11] However, for methods based on Gas Chromatography-Mass Spectrometry (GC-MS), a hydrolysis step (using enzymes like glucuronidase) is necessary to convert the conjugated forms back into their unconjugated (free) forms before analysis.[11] A comprehensive analysis often involves measuring both the free and total (conjugated + unconjugated) fractions to understand the complete metabolic profile.[12]
Data & Method Comparison
Table 1: Comparison of Common Analytical Methods
| Feature | Direct Immunoassay | LC-MS/MS (without Derivatization) | LC-MS/MS (with Derivatization) |
| Principle | Antibody-Antigen Binding | Chromatographic Separation & Mass-to-Charge Ratio | Chemical Modification, then Separation & Mass Detection |
| Specificity | Low to Moderate; prone to cross-reactivity with metabolites.[7][13] | High | Very High |
| Sensitivity (LOQ) | Often insufficient for postmenopausal levels (e.g., 30-100 pg/mL).[2][3] | Variable, may be insufficient for lowest level metabolites. | Excellent; often required for sub-pg/mL detection.[5][9] |
| Throughput | High | Moderate | Lower due to extra derivatization step. |
| Complexity | Low | High | High |
| Typical Use Case | High-concentration samples (e.g., premenopausal fertility studies). | General steroid profiling where pg/mL levels are sufficient. | Low-concentration samples (postmenopausal women, men, children).[2] |
Table 2: Typical Lower Limits of Quantification (LLOQ) for Key Estrogens
| Analyte | Method | LLOQ (in Serum/Plasma) | Reference |
| Estradiol (E2) | LC-MS/MS with Dansyl Derivatization | 1 pg/mL | [9] |
| Estrone (E1) | LC-MS/MS with Dansyl Derivatization | 62 pg/mL | [14] |
| Estradiol (E2) | LC-MS/MS with Dansyl Derivatization | 62 pg/mL | [14] |
| Estradiol (E2) | GC-MS/MS | ~1.3 pg/mL | [2] |
| Various Metabolites | HPLC-ESI-MS/MS | 8 pg/mL | [12] |
| Estrone (E1) | LC-MS/MS | 5 pg/mL | [15] |
| Estradiol (E2) | LC-MS/MS | 5 pg/mL | [15] |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for Estrogen Metabolites from Serum
This protocol describes a general SPE workflow for cleaning up serum samples prior to LC-MS/MS analysis.
Materials:
-
SPE Cartridges (e.g., C18 or HRP)
-
Serum sample (0.5 - 1.0 mL)
-
Internal Standard (e.g., ¹³C-labeled or deuterated estrogens)
-
Methanol (MeOH), HPLC-grade
-
Water, HPLC-grade
-
Acetone, HPLC-grade
-
SPE Vacuum or Positive Pressure Manifold
-
Nitrogen Evaporator
Procedure:
-
Sample Pre-treatment: To 500 µL of serum, add an appropriate amount of internal standard solution. Vortex briefly.
-
Conditioning: Condition the SPE cartridge by passing 2-3 column volumes of methanol, followed by 2-3 column volumes of water through the adsorbent bed. Do not let the cartridge run dry.[16]
-
Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge to remove interfering substances. A typical wash sequence might be:
-
2-3 column volumes of water.
-
2-3 column volumes of a weak organic solvent mixture (e.g., 5-20% MeOH in water). This step is critical for removing polar interferences while retaining the estrogens.[16]
-
-
Drying: Dry the SPE cartridge thoroughly under vacuum or nitrogen for 5-10 minutes to remove all residual water.
-
Elution: Elute the estrogen metabolites from the cartridge using a strong organic solvent. A common choice is 2-3 column volumes of methanol or acetone. Collect the eluate.
-
Evaporation: Dry the eluate to completeness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of mobile phase or a suitable reconstitution solvent (e.g., 50:50 methanol:water) for injection into the LC-MS/MS system.
Protocol 2: Dansyl Chloride Derivatization for Enhanced LC-MS/MS Sensitivity
This protocol is performed on the dried extract obtained from the SPE procedure.
Materials:
-
Dried sample extract
-
Dansyl chloride solution (e.g., 1 mg/mL in acetone or acetonitrile).[14]
-
Sodium bicarbonate buffer (e.g., 100 mM, pH ~10.5).[14]
-
Quenching solution (e.g., 250 mM NaOH).[8]
-
Neutralizing solution (e.g., 2M Formic Acid in acetonitrile).[8]
-
Heating block or water bath
Procedure:
-
Reagent Addition: To the dried sample extract, add:
-
Incubation: Vortex the mixture thoroughly. Incubate the samples at 60°C for 10-15 minutes to allow the derivatization reaction to proceed.[10][14]
-
Quenching (Optional but Recommended): Add a small volume (e.g., 5 µL) of quenching solution to react with excess dansyl chloride. Incubate for another 10 minutes.[8]
-
Neutralization (If Quenched): Add a small volume (e.g., 5 µL) of neutralizing solution.[8]
-
Final Preparation: The sample is now ready for LC-MS/MS analysis. It may be diluted with reconstitution solvent if necessary. Transfer the final solution to an autosampler vial.
Visualized Workflows and Pathways
Troubleshooting Guide
Problem: High Background Noise or Interfering Peaks in LC-MS/MS Chromatogram
-
Question: My chromatogram is showing a high baseline and multiple interfering peaks, making it difficult to integrate my low-level analytes. What could be the cause?
-
Answer: This is a common issue when dealing with complex biological matrices like serum. Potential causes and solutions include:
-
Inefficient Sample Cleanup: The SPE or LLE protocol may not be adequately removing matrix components (e.g., phospholipids, salts).
-
Solution: Optimize the wash steps in your SPE protocol. Try a more aggressive wash solvent (e.g., slightly increasing the percentage of organic solvent) to remove interferences without eluting your analytes. Ensure the pH of the sample is optimal for binding to the SPE sorbent.[16]
-
-
Contaminated Solvents or Reagents: Mobile phases, reconstitution solvents, or derivatization reagents can be a source of contamination.
-
Sample Carryover: Residual analyte from a previous, more concentrated sample may be eluting in the current run.
-
Solution: Optimize the needle wash function on your autosampler, using a strong solvent. Inject blank samples after high-concentration samples to check for carryover.[17]
-
-
Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of your target analyte in the MS source, leading to poor data quality.
-
Solution: Improve chromatographic separation to move the analyte peak away from interfering components. Ensure your internal standard is co-eluting with the analyte to compensate for these effects. A more rigorous sample cleanup may also be necessary.
-
-
Problem: Poor Reproducibility and Inconsistent Results Between Replicates
-
Question: My replicate injections are giving highly variable results (%CV > 20%). What are the likely sources of this imprecision?
-
Answer: Poor reproducibility can stem from issues in sample preparation, the LC system, or the MS detector.
-
Inconsistent Sample Preparation: Manual steps like pipetting, extraction, and evaporation are major sources of variability.
-
Solution: Ensure all volumetric measurements are precise. Use a calibrated positive displacement pipette for viscous fluids. Ensure samples are evaporated to complete dryness and then fully reconstituted with vigorous vortexing. The use of a stable, isotope-labeled internal standard added at the very beginning of the process is critical to correct for variability during sample prep.[4]
-
-
LC System Instability: Fluctuations in pump pressure, inconsistent injection volumes, or temperature changes in the column oven can cause retention time shifts and peak area variations.[17][19]
-
Solution: Purge the LC pumps to remove air bubbles and ensure the mobile phase is properly degassed. Check for any leaks in the system. Allow the column to fully equilibrate between injections.[19]
-
-
Suboptimal Derivatization: The derivatization reaction may be incomplete or inconsistent.
-
Solution: Ensure reagents are fresh and not degraded. Optimize reaction time and temperature. Ensure the pH of the reaction buffer is correct. Quench the reaction consistently if required by your protocol.
-
-
Problem: Low or No Recovery of Internal Standard
-
Question: The peak for my isotope-labeled internal standard is very small or absent. What does this indicate?
-
Answer: Since the internal standard (IS) is added at the beginning, its signal is a key diagnostic for the entire analytical process.
-
Error in IS Addition: The IS may not have been added to the sample.
-
Solution: Review your workflow and ensure the IS addition step was performed correctly.
-
-
Major Sample Preparation Failure: A critical error occurred during extraction, leading to the loss of both the analyte and the IS.
-
Solution: Check for issues like incorrect SPE cartridge conditioning, using the wrong elution solvent, or accidental discarding of the eluate. Re-extract the sample with careful attention to each step.
-
-
MS Detection Issue: The mass spectrometer may not be properly configured to detect the IS.
-
Solution: Verify that the correct SRM (Selected Reaction Monitoring) transitions for the IS are included in your acquisition method and that the instrument is properly tuned and calibrated.[9]
-
-
References
- 1. Baseline estrogen levels in postmenopausal women participating in the MAP.3 breast cancer chemoprevention trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Challenges to the Measurement of Estradiol: An Endocrine Society Position Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. ec.bioscientifica.com [ec.bioscientifica.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Evaluation of Analytical Chemical Methods for Detection of Estrogens in the Environment [www2.mst.dk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Separation of dansylated 17β-estradiol, 17α-estradiol and estrone on a single HPLC column for simultaneous quantitation by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. Data on the optimisation of a solid phase extraction method for fractionating estrogen metabolites from small urine volumes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. zefsci.com [zefsci.com]
- 18. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 19. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: High-Throughput Analysis of Estrogen Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the high-throughput analysis of estrogen metabolites.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.
Question: Why am I observing low recovery of estrogen metabolites during sample preparation?
Answer:
Low recovery of estrogen metabolites can stem from several factors during the extraction process. Here are some common causes and solutions:
-
Incomplete Hydrolysis of Conjugates: Many estrogen metabolites in biological fluids like urine and plasma are conjugated to glucuronide or sulfate groups. Incomplete enzymatic hydrolysis will lead to poor recovery of the unconjugated forms.
-
Solution: Ensure the activity of your β-glucuronidase/arylsulfatase enzyme is optimal. Check the pH and temperature of the incubation, and consider extending the incubation time or increasing the enzyme concentration.
-
-
Suboptimal Solid-Phase Extraction (SPE): The choice of SPE sorbent and the elution protocol are critical for efficient recovery.
-
Solution:
-
Sorbent Selection: For estrogens, reversed-phase sorbents like C18 are commonly used. Ensure the sorbent is appropriate for the polarity of your target metabolites.
-
Conditioning and Equilibration: Properly condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to ensure proper interaction between the analytes and the sorbent.
-
Sample Loading: Ensure the sample is loaded at an appropriate flow rate to allow for sufficient interaction with the sorbent.
-
Wash Steps: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the target analytes.
-
Elution: Use an organic solvent of sufficient strength to fully elute the estrogen metabolites from the sorbent. You may need to test different solvents or solvent mixtures.
-
-
-
Inefficient Liquid-Liquid Extraction (LLE): The choice of extraction solvent and pH are crucial for successful LLE.
-
Solution:
-
Solvent Choice: Use a water-immiscible organic solvent that has a high affinity for your target estrogen metabolites. Methyl tert-butyl ether (MTBE) is a common choice.
-
pH Adjustment: Adjust the pH of the aqueous sample to ensure the estrogen metabolites are in their non-ionized form, which will favor their partitioning into the organic solvent.
-
Emulsion Formation: Vigorous mixing can lead to emulsion formation, which can be difficult to break and result in analyte loss. Use gentle but thorough mixing.
-
-
Question: I am seeing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?
Answer:
Matrix effects, which are the suppression or enhancement of ionization of target analytes by co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS analysis of biological samples.[1][2] Here are strategies to minimize their impact:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds before they enter the mass spectrometer.
-
Solution: Optimize your SPE or LLE protocol as described above. Consider using a more selective SPE sorbent or a multi-step cleanup approach. Phospholipid removal cartridges can be particularly effective for plasma and serum samples.[3]
-
-
Chromatographic Separation: Improving the separation of your analytes from matrix components can reduce ion suppression.
-
Solution:
-
Gradient Optimization: Adjust the mobile phase gradient to better resolve the estrogen metabolites from interfering compounds.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, phenyl-hexyl) to achieve better separation.
-
-
-
Use of Internal Standards: Stable isotope-labeled internal standards (SIL-IS) are the gold standard for correcting for matrix effects.
-
Solution: Use a SIL-IS for each analyte if possible. The SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.
-
-
Derivatization: Derivatizing the estrogen metabolites can improve their ionization efficiency and shift their retention time, potentially moving them away from interfering matrix components.[4]
-
Ionization Source: The choice of ionization source can influence the extent of matrix effects.
-
Solution: While electrospray ionization (ESI) is common, atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) may be less susceptible to matrix effects for certain compounds.[1]
-
Question: My derivatization reaction for GC-MS analysis is inefficient. What could be the problem?
Answer:
Inefficient derivatization can lead to poor sensitivity and inaccurate quantification in GC-MS analysis. Common issues include:
-
Presence of Water or Protic Solvents: Silylating reagents, commonly used for derivatizing estrogens, are sensitive to moisture.
-
Solution: Ensure that all glassware is thoroughly dried and that the sample extract is completely evaporated to dryness before adding the derivatization reagent.
-
-
Suboptimal Reaction Conditions: The temperature and time of the derivatization reaction are critical.
-
Solution: Optimize the reaction temperature and time as recommended for the specific derivatization reagent you are using. For example, BSTFA with 1% TMCS often requires heating at 60-80°C for 30 minutes.[5]
-
-
Reagent Degradation: Derivatization reagents can degrade over time, especially if not stored properly.
-
Solution: Use fresh reagents and store them under anhydrous conditions as recommended by the manufacturer.
-
Frequently Asked Questions (FAQs)
Q1: What is the best internal standard to use for estrogen metabolite analysis?
A1: The best internal standards are stable isotope-labeled (e.g., ¹³C or ²H) versions of the analytes of interest. These internal standards have nearly identical chemical and physical properties to the native analytes and will behave similarly during sample preparation and analysis, allowing for accurate correction of matrix effects and recovery losses.[1]
Q2: Do I need to derivatize my samples for LC-MS/MS analysis?
A2: While it is possible to analyze underivatized estrogens by LC-MS/MS, especially with highly sensitive instruments, derivatization is often recommended to improve ionization efficiency and, consequently, sensitivity.[4][6] This is particularly important when dealing with very low concentrations of metabolites. Dansyl chloride is a common derivatizing agent for this purpose.[4]
Q3: What are the typical storage conditions for urine and plasma samples for estrogen metabolite analysis?
A3: For long-term storage, it is recommended to store urine and plasma samples at -80°C.[7] Studies have shown that most estrogen metabolites are stable under these conditions for at least a year. For short-term storage (up to 48 hours), samples can be kept at 4°C. It is also advisable to minimize freeze-thaw cycles.
Q4: What are the expected recovery rates and limits of quantification (LOQs) for estrogen metabolite analysis?
A4: Recovery rates and LOQs can vary depending on the analyte, the matrix, the sample preparation method, and the analytical instrument. However, here are some typical values reported in the literature:
| Analyte | Matrix | Sample Preparation | Analytical Method | Typical Recovery (%) | Typical LOQ | Citation(s) |
| Estrone (E1) & Estradiol (E2) | Water | SPE | GC-MS (derivatized) | 78 - 102 | 5 - 10 ng/L | [5] |
| Estrone (E1) & Estradiol (E2) | Plasma | SPE | LC-MS/MS (derivatized) | Not specified | 1 - 400 pg/sample | [8] |
| 15 Estrogen Metabolites | Urine | LLE & Derivatization | LC-MS/MS | Not specified | Overall CVs ≤10% | [9] |
| Estradiol (E2) | Plasma | Online SPE | LC-MS/MS | Not specified | 6 - 10 pmol/L | [10] |
| 19 Estrogens | Urine | LLE & Derivatization | GC-MS | 91.4 - 108.5 (accuracy) | 0.02 - 0.1 ng/mL | [11] |
| 12 Estrogens & Metabolites | Cell Culture | LLE & Derivatization | LC-MS/MS | 72-123 (accuracy) | 0.05-80 pg on column | [12] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Estrogen Metabolites in Human Plasma
This protocol is a generalized procedure based on common practices and may require optimization for specific applications.
-
Sample Preparation (Solid-Phase Extraction - SPE)
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add an appropriate amount of stable isotope-labeled internal standards.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the estrogen metabolites with 1 mL of methanol or acetonitrile.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization (Optional but Recommended)
-
Reconstitute the dried extract in 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).
-
Add 100 µL of dansyl chloride solution (1 mg/mL in acetone).
-
Incubate at 60°C for 5 minutes.
-
After incubation, the sample is ready for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis
-
LC System: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Use a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient: A typical gradient might start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Mass Spectrometer: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Detection: Use Selected Reaction Monitoring (SRM) to detect the specific precursor-to-product ion transitions for each derivatized estrogen metabolite and internal standard.
-
Detailed Methodology for GC-MS Analysis of Estrogen Metabolites in Urine
This protocol is a generalized procedure and may require optimization.
-
Sample Preparation (Hydrolysis and Extraction)
-
To 1 mL of urine, add an appropriate amount of stable isotope-labeled internal standards.
-
Add 10 µL of β-glucuronidase/arylsulfatase and incubate at 37°C for 2-4 hours to hydrolyze conjugated metabolites.
-
Perform a liquid-liquid extraction by adding 5 mL of methyl tert-butyl ether (MTBE), vortexing for 1 minute, and centrifuging to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization
-
To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Analysis
-
GC System: Use a capillary column suitable for steroid analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1-2 µL of the derivatized sample in splitless mode.
-
Temperature Program: A typical temperature program might start at 150°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode.
-
Detection: Use Selected Ion Monitoring (SIM) to detect the characteristic ions for each silylated estrogen metabolite and internal standard.
-
Visualizations
Caption: Simplified pathway of Phase I and Phase II estrogen metabolism of Estrone.
Caption: General experimental workflow for estrogen metabolite analysis.
Caption: A logical troubleshooting workflow for common analytical issues.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. magistralbr.caldic.com [magistralbr.caldic.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of estrogens and estrogen metabolites in endogenous MCF-7 breast cancer cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating an LC-MS/MS Method for 2-Hydroxyestrone Using a ¹³C₆ Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of 2-hydroxyestrone (2-OHE1), a major metabolite of estrogen, is crucial for understanding its role in various physiological and pathological processes. This guide provides a comprehensive comparison of validating a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for 2-OHE1 utilizing a ¹³C₆ stable isotope-labeled internal standard against other validation approaches. The use of a stable isotope-labeled internal standard, particularly one with multiple heavy atoms like ¹³C₆, is considered the gold standard in quantitative bioanalysis due to its ability to mimic the analyte of interest throughout the analytical process, thereby correcting for variability.[1][2]
Comparative Analysis of Internal Standards
The choice of an internal standard is a critical step in the development of a robust LC-MS/MS method. Stable isotope-labeled (SIL) internal standards, such as ¹³C or ¹⁵N labeled analytes, are considered the most appropriate for quantitative bioanalysis.[1] An ideal SIL-IS should have a mass difference of 4–5 Da from the analyte to minimize mass spectrometric cross-talk.[2]
| Internal Standard Type | Advantages | Disadvantages |
| ¹³C₆ 2-Hydroxyestrone | - Co-elutes with the analyte. - Experiences similar ionization suppression or enhancement. - Corrects for variability in sample preparation, injection volume, and instrument response.[1][2] - Minimal isotopic effects compared to deuterated standards. | - Higher cost of synthesis. - Potential for isotopic interference if not of high purity. |
| Deuterated (²H) Standard | - Generally less expensive than ¹³C standards. - Similar chemical properties to the analyte. | - Potential for chromatographic separation from the analyte (isotopic effect). - Susceptible to back-exchange of deuterium atoms.[3] |
| Structural Analog | - Readily available and cost-effective. | - Different chromatographic retention time and ionization efficiency. - May not adequately compensate for matrix effects. |
| No Internal Standard | - Simplest approach. | - Prone to significant variability from matrix effects, instrument drift, and sample preparation inconsistencies. - Generally not acceptable for regulated bioanalysis. |
Experimental Protocols for Method Validation
The validation of a bioanalytical method ensures its reliability for the intended application. The following protocols are based on guidelines from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7]
Linearity
-
Objective: To demonstrate a linear relationship between the analyte concentration and the instrument response.
-
Procedure:
-
Prepare a series of calibration standards by spiking known concentrations of 2-hydroxyestrone into a blank biological matrix (e.g., plasma, urine).
-
Add a constant concentration of the ¹³C₆-2-hydroxyestrone internal standard to each calibration standard.
-
Process and analyze the samples using the LC-MS/MS method.
-
Plot the peak area ratio (analyte/internal standard) against the nominal concentration of the analyte.
-
Perform a linear regression analysis. The coefficient of determination (r²) should be ≥ 0.99.
-
Precision and Accuracy
-
Objective: To assess the closeness of agreement between replicate measurements (precision) and the agreement between the measured and nominal concentrations (accuracy).
-
Procedure:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: lower limit of quantification (LLOQ), low, medium, and high.
-
Analyze five replicates of each QC level in at least three separate analytical runs.
-
Calculate the precision (as relative standard deviation, RSD) and accuracy (as percent bias).
-
Selectivity and Specificity
-
Objective: To ensure the method can differentiate and quantify the analyte in the presence of other endogenous or exogenous components in the matrix.
-
Procedure:
-
Analyze blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and internal standard.
-
Spike potential interfering substances (e.g., structurally related compounds, common medications) into the matrix and analyze to assess their impact.
-
Acceptance Criteria: The response of any interfering peak at the retention time of the analyte should be ≤ 20% of the LLOQ, and at the retention time of the internal standard should be ≤ 5% of its response in the LLOQ sample.
-
Matrix Effect
-
Objective: To evaluate the suppression or enhancement of ionization of the analyte and internal standard by the biological matrix.
-
Procedure:
-
Prepare three sets of samples:
-
Set A: Neat solution of the analyte and internal standard.
-
Set B: Blank matrix extract spiked with the analyte and internal standard.
-
Set C: Matrix from at least six different sources, processed and then spiked with the analyte and internal standard.
-
-
Calculate the matrix factor by comparing the peak areas of Set B to Set A. The internal standard-normalized matrix factor is calculated using the peak area ratios.
-
Acceptance Criteria: The coefficient of variation of the internal standard-normalized matrix factor across the different matrix lots should be ≤ 15%.
-
Stability
-
Objective: To determine the stability of the analyte in the biological matrix under various storage and processing conditions.
-
Procedure:
-
Analyze QC samples after subjecting them to specific conditions:
-
Freeze-thaw stability: Three freeze-thaw cycles.
-
Short-term stability: At room temperature for a duration that mimics the sample handling time.
-
Long-term stability: Stored at the intended storage temperature (e.g., -80°C) for a period longer than the expected sample storage time.
-
Post-preparative stability: In the autosampler for the expected duration of an analytical run.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
-
Visualizing the Workflow and Metabolic Pathway
To better illustrate the processes involved, the following diagrams outline the experimental workflow for method validation and the metabolic pathway of 2-hydroxyestrone.
Caption: Workflow for LC-MS/MS Method Validation.
Caption: Simplified Estrogen Metabolism Pathway.
Conclusion
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Home - Cerilliant [cerilliant.com]
- 4. elearning.unite.it [elearning.unite.it]
- 5. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 8. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 9. orbi.uliege.be [orbi.uliege.be]
A Head-to-Head Battle: 13C vs. Deuterium-Labeled Standards for Estrogen Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the critical choice of internal standards for accurate estrogen quantification by LC-MS/MS.
In the realm of bioanalysis, particularly for potent molecules like estrogens, the accuracy and reliability of quantitative methods are paramount. The gold standard for such analyses is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution, a technique that relies on the use of isotopically labeled internal standards. The choice between carbon-13 (13C) and deuterium (D) labeled standards is a critical decision that can significantly impact data quality. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in making an informed choice.
The Core of the Matter: Isotopic Stability and Chromatographic Behavior
The ideal internal standard should behave identically to the analyte of interest during sample preparation, chromatography, and ionization, differing only in mass. This ensures that any variations in the analytical process are compensated for, leading to accurate quantification. The fundamental differences between 13C and deuterium labeling lie in their physicochemical properties and their impact on the molecule's behavior.
Carbon-13 labeled standards are considered the "gold standard" by many due to their exceptional chemical and isotopic stability.[1] The substitution of 12C with 13C results in a negligible difference in the physicochemical properties of the molecule.[1] This means that 13C-labeled standards co-elute perfectly with their unlabeled counterparts, providing the most accurate compensation for matrix effects and variations in ionization.[1]
Deuterium-labeled standards , while widely used and often more readily available, can present challenges.[1][2] The mass difference between hydrogen and deuterium is proportionally much larger than that between 12C and 13C. This can lead to a phenomenon known as the "isotope effect," which can alter the chromatographic retention time of the deuterated standard compared to the native analyte.[1] This chromatographic shift can compromise the accuracy of quantification, especially in complex biological matrices where co-eluting substances can cause differential ion suppression or enhancement.[2] Furthermore, deuterium atoms, particularly those at exchangeable positions, can be susceptible to back-exchange with hydrogen atoms from the solvent, leading to a loss of the isotopic label and inaccurate results.[1]
Performance Data: A Comparative Overview
Table 1: Performance Characteristics of LC-MS/MS Methods for Estradiol (E2) Analysis
| Parameter | Method with 13C-labeled E2 | Method with Deuterium-labeled E2 |
| Internal Standard | 13C₃-E2, 13C₄-E2 | d₅-E2 |
| Lower Limit of Quantitation (LLOQ) | 0.16 - 1 pg/mL[3][4] | 2.5 pg/mL[5] |
| Intra-day Precision (%CV) | < 9.0%[3] | < 15%[5] |
| Inter-day Precision (%CV) | < 9.0%[3] | < 15%[5] |
| Accuracy (%RE) | Within ±15%[5] | Within ±15%[5] |
| Recovery | Not explicitly stated | 88% - 108%[6] |
Table 2: Performance Characteristics of LC-MS/MS Methods for Estrone (E1) Analysis
| Parameter | Method with 13C-labeled E1 | Method with Deuterium-labeled E1 |
| Internal Standard | 13C₃-E1 | Not explicitly stated in comparative studies |
| Lower Limit of Quantitation (LLOQ) | 0.07 pg/mL[3] | 1.0 pg/mL[6] |
| Intra-day Precision (%CV) | < 7.8%[3] | < 6.5%[6] |
| Inter-day Precision (%CV) | < 7.8%[3] | 4.5% - 9.5%[6] |
| Accuracy (%RE) | Not explicitly stated | Not explicitly stated |
| Recovery | Not explicitly stated | 88% - 108%[6] |
From the compiled data, it is evident that methods employing 13C-labeled standards for estradiol and estrone analysis can achieve remarkably low limits of quantitation, reaching into the sub-picogram per milliliter range.[3] While methods using deuterium-labeled standards also demonstrate good performance, the reported LLOQs are generally slightly higher.[5][6] Both types of standards allow for the development of methods with excellent precision and accuracy, meeting the stringent requirements of regulatory bodies.
Experimental Protocols: A Glimpse into the Lab
The following provides a generalized experimental protocol for the analysis of estrogens in human serum, drawing from common practices in the field.
1. Sample Preparation:
-
Internal Standard Spiking: To a 200 µL serum sample, 50 µL of an internal standard solution (e.g., 1 nmol/L 13C₄-estradiol in 30% methanol) is added and vortexed.
-
Protein Precipitation: Proteins are precipitated by the addition of a solvent like acetonitrile or methanol.
-
Liquid-Liquid Extraction (LLE): The estrogens are extracted from the aqueous phase using an immiscible organic solvent such as methyl tert-butyl ether (MTBE). The organic layer is then collected.
-
Evaporation and Reconstitution: The organic solvent is evaporated under a stream of nitrogen, and the residue is reconstituted in a solution compatible with the LC-MS/MS system (e.g., 100 µL of 50% methanol).
2. Derivatization (Optional but common for enhanced sensitivity):
-
For increased sensitivity, particularly for estrogens, derivatization with dansyl chloride is a common strategy.[5] The extracted and dried sample is reconstituted in a bicarbonate buffer, and a solution of dansyl chloride in acetonitrile is added. The mixture is then heated to facilitate the reaction.[5]
3. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for underivatized estrogens, while positive ion mode is used for dansylated derivatives.[3]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
-
Visualizing the Workflow
The choice of internal standard is a critical step that influences the entire analytical workflow. The following diagram illustrates a typical workflow for estrogen analysis by LC-MS/MS and highlights the key considerations related to the internal standard.
Caption: Analytical workflow for estrogen analysis by LC-MS/MS.
Conclusion and Recommendations
The choice between 13C and deuterium-labeled internal standards for estrogen analysis is a critical one that hinges on the desired level of accuracy and the resources available.
-
13C-labeled standards are the superior choice for achieving the highest accuracy and reliability. Their co-elution with the native analyte ensures the most effective compensation for matrix effects, and their isotopic stability eliminates the risk of label exchange. For demanding applications in clinical research and drug development where utmost precision is required, the investment in 13C-labeled standards is well justified.
-
Deuterium-labeled standards can be a viable alternative , particularly when cost is a significant consideration. However, it is crucial to be aware of the potential for chromatographic shifts and to thoroughly validate the method to ensure that any such shifts do not compromise the accuracy of the results. Careful selection of the labeling position to avoid exchangeable hydrogens is also essential.
Ultimately, the decision rests on a careful evaluation of the specific analytical needs, the complexity of the biological matrix, and the desired level of confidence in the quantitative data. For the most robust and defensible results in estrogen analysis, the evidence strongly favors the use of 13C-labeled internal standards.
References
- 1. ukisotope.com [ukisotope.com]
- 2. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of estradiol, estrone, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Sensitive and Robust UPLC-MS/MS Method for Quantitation of Estrogens and Progestogens in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Cross-Validation of ELISA and Mass Spectrometry for 2-Hydroxyestrone Quantification
For researchers, scientists, and professionals in drug development, the accurate measurement of estrogen metabolites is paramount for advancements in areas such as oncology and hormonal research. Among these metabolites, 2-hydroxyestrone (2-OHE1), a key product of estrogen metabolism, is of significant interest. The two most common analytical methods for its quantification are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of these two techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their needs.
The choice between the speed and cost-effectiveness of an immunoassay and the specificity and precision of mass spectrometry is a critical decision in study design. This guide delves into a direct comparison of these methods for the analysis of 2-hydroxyestrone in human urine, a common matrix for assessing estrogen metabolism.
Performance Comparison: A Quantitative Overview
A key study directly compared the performance of a commercial competitive ELISA with a rigorously validated LC-MS/MS method for the quantification of 2-hydroxyestrone in urine samples from both premenopausal and postmenopausal women. The results, summarized below, highlight the strengths and limitations of each technique.
| Performance Metric | ELISA | LC-MS/MS | Population |
| Correlation with LC-MS/MS (Spearman r) | 0.81 | - | Premenopausal |
| 0.37 | - | Postmenopausal | |
| Intraclass Correlation Coefficient (ICC) | ≥97.2% | ≥99.6% | Overall |
| Coefficient of Variation (CV) | ≤14.2% | ≤9.4% | Overall |
As the data indicates, while the ELISA method shows a strong correlation with LC-MS/MS in premenopausal women, this correlation is significantly weaker in postmenopausal women, where hormone levels are typically lower. LC-MS/MS demonstrates superior precision and reproducibility, as evidenced by its lower coefficient of variation and higher intraclass correlation coefficient.[1] Notably, absolute concentration measurements of 2-hydroxyestrone were consistently higher with ELISA compared to LC-MS/MS.[1]
Experimental Workflows
The following diagram illustrates the general experimental workflows for the quantification of 2-hydroxyestrone by both ELISA and LC-MS/MS.
Cross-Validation Process
The logical flow of a cross-validation study is depicted in the diagram below. This process is essential for comparing the performance of a newer or alternative analytical method against an established one.
Detailed Experimental Protocols
For researchers looking to implement or understand the nuances of these methods, the following are detailed protocols based on the methodologies employed in the comparative studies.
Competitive ELISA Protocol (Based on the Immunacare ESTRAMET™ 2/16 Kit)
This protocol is for a competitive solid-phase enzyme immunoassay. The amount of 2-hydroxyestrone in the sample is inversely proportional to the color intensity generated.
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge samples to remove any particulate matter.
-
Perform enzymatic hydrolysis to measure total (free and conjugated) 2-hydroxyestrone. To a urine aliquot, add a buffered solution containing β-glucuronidase and sulfatase. Incubate as per the manufacturer's instructions (e.g., 2 hours at 37°C).
-
Neutralize the reaction.
-
Dilute the hydrolyzed samples as per the kit's instructions, especially for samples from premenopausal women where concentrations are expected to be higher.
-
-
Assay Procedure:
-
Prepare standards and controls as provided in the kit.
-
To the antibody-coated microtiter plate wells, add the standards, controls, and prepared urine samples.
-
Add the 2-hydroxyestrone-alkaline phosphatase conjugate to each well. This initiates the competitive binding reaction.
-
Incubate the plate for a specified time (e.g., 3 hours) at room temperature.
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the enzyme substrate (e.g., p-nitrophenyl phosphate) to each well.
-
Incubate for a set time (e.g., 60 minutes) at room temperature to allow for color development.
-
Stop the reaction by adding a stop solution.
-
Read the absorbance of each well at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 2-hydroxyestrone in the samples by interpolating their absorbance values from the standard curve.
-
Adjust the final concentration for the dilution factor used during sample preparation.
-
LC-MS/MS Protocol
This method provides high specificity and sensitivity for the simultaneous quantification of multiple estrogen metabolites.
-
Sample Preparation:
-
To a 0.5 mL urine aliquot, add an internal standard solution containing a stable isotope-labeled form of 2-hydroxyestrone (e.g., 2-hydroxyestrone-d4).
-
Perform enzymatic hydrolysis as described for the ELISA protocol to measure total 2-hydroxyestrone.
-
After hydrolysis, perform a liquid-liquid extraction. Add an organic solvent (e.g., dichloromethane), vortex, and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer containing the estrogen metabolites to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To enhance ionization efficiency and thus sensitivity, the extracted estrogen metabolites are derivatized.
-
Reconstitute the dried extract in a buffer solution and add a solution of dansyl chloride.
-
Incubate the mixture (e.g., at 60°C for 5 minutes) to allow the derivatization reaction to complete.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Inject the derivatized sample onto a reverse-phase LC column (e.g., a C18 column).
-
Perform a gradient elution using a mobile phase consisting of, for example, water with 0.1% formic acid (Solvent A) and methanol/acetonitrile with 0.1% formic acid (Solvent B). The gradient is programmed to separate the various estrogen metabolites over time.
-
-
Tandem Mass Spectrometry (MS/MS):
-
The LC eluent is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.
-
The mass spectrometer is operated in Selected Reaction Monitoring (SRM) mode. In this mode, the first quadrupole (Q1) is set to select the mass-to-charge ratio (m/z) of the precursor ion (the dansylated 2-hydroxyestrone).
-
The selected precursor ion is then fragmented in the second quadrupole (Q2), the collision cell.
-
The third quadrupole (Q3) is set to select a specific product ion characteristic of the fragmentation of dansylated 2-hydroxyestrone.
-
The intensity of this specific product ion is measured over time, and the area under the resulting chromatographic peak is proportional to the concentration of 2-hydroxyestrone in the sample.
-
-
-
Data Analysis:
-
Quantification is based on the ratio of the peak area of the analyte (dansylated 2-hydroxyestrone) to the peak area of the internal standard (dansylated 2-hydroxyestrone-d4).
-
A calibration curve is constructed using known concentrations of 2-hydroxyestrone standards, and the concentrations in the unknown samples are calculated from this curve.
-
Conclusion and Recommendations
The cross-validation data strongly suggest that while ELISA can be a useful tool for measuring 2-hydroxyestrone, particularly in populations with higher hormone levels like premenopausal women, its reliability decreases significantly at the lower concentrations typical of postmenopausal women. The weaker correlation and higher variability at low concentrations indicate a greater potential for misclassification of individuals in epidemiological studies.
LC-MS/MS, with its superior precision, accuracy, and specificity, should be considered the gold standard for the quantification of 2-hydroxyestrone, especially in studies where high accuracy is critical or where low concentrations of the analyte are expected. The ability of LC-MS/MS to simultaneously measure a panel of multiple estrogen metabolites is another significant advantage, providing a more comprehensive picture of estrogen metabolism.
For large-scale screening studies in populations with expected high analyte concentrations, a well-validated ELISA may be a pragmatic choice due to its higher throughput and lower cost. However, it is crucial to validate the ELISA against a reference method like LC-MS/MS within the specific study population to understand its performance characteristics and limitations. For clinical diagnostics and research aiming to elucidate subtle differences in estrogen metabolism, the investment in the rigor and precision of LC-MS/MS is highly recommended.
References
A Comparative Guide to Urinary and Serum Measurement of 2-Hydroxyestrone Metabolites
For researchers, scientists, and drug development professionals, the accurate measurement of estrogen metabolites is crucial for understanding their role in health and disease, particularly in hormone-dependent cancers. 2-hydroxyestrone (2-OHE1), a key metabolite of estrone, is of significant interest. This guide provides an objective comparison of urinary and serum measurements of 2-OHE1, supported by experimental data, to aid in the selection of the most appropriate analytical approach.
The choice between urine and serum as a biological matrix for measuring 2-OHE1 depends on several factors, including the specific research question, the required analytical sensitivity, and logistical considerations for sample collection and processing. Both matrices offer unique advantages and disadvantages that must be carefully considered.
Quantitative Comparison of Analytical Methods
The two most common analytical methods for quantifying 2-OHE1 are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following table summarizes the key performance characteristics of these methods for both urine and serum samples.
| Parameter | Urine | Serum/Plasma |
| Analytical Method | ELISA | LC-MS/MS |
| Sensitivity (Lower Limit of Quantification) | 0.625 ng/mL[1][2] | pg/mL range[3] |
| Correlation between Urine and Serum/Plasma | Fair to good (rs = 0.34 - 0.83)[4][5] | Moderate (r = 0.40 - 0.76 for parent estrogens)[6] |
| Intra-assay Coefficient of Variation (CV%) | 1.1% - 12.9%[7] | ≤9.4%[8] |
| Inter-assay Coefficient of Variation (CV%) | 10% - 20%[1] | Not specified |
| Throughput | High | Moderate to High |
| Cost | Lower | Higher |
| Specificity | Can be affected by cross-reactivity | High |
Experimental Protocols
Measurement of 2-Hydroxyestrone in Urine by ELISA
This protocol is based on commercially available competitive inhibition ELISA kits.
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples to remove any particulate matter.
-
Dilute the urine samples as per the kit instructions to bring the 2-OHE1 concentration within the assay's linear range.
-
-
ELISA Procedure:
-
Add standards, controls, and diluted urine samples to the wells of a microplate pre-coated with a capture antibody.
-
Add the 2-OHE1-enzyme conjugate to each well. During incubation, the free 2-OHE1 in the sample competes with the enzyme-labeled 2-OHE1 for binding to the capture antibody.
-
Wash the plate to remove unbound components.
-
Add a substrate solution that reacts with the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 2-OHE1 in the samples by interpolating their absorbance values on the standard curve.
-
Adjust the final concentration for the initial dilution factor.
-
Urinary creatinine levels are often measured to normalize for variations in urine dilution.
-
Measurement of 2-Hydroxyestrone in Serum by LC-MS/MS
This protocol provides a general workflow for the sensitive and specific quantification of 2-OHE1 in serum.
-
Sample Preparation:
-
Protein Precipitation: Add a solvent like acetonitrile to the serum sample to precipitate proteins.[9]
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., d4-2-OHE1) to each sample to account for variations in sample processing and instrument response.
-
Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): Further purify the sample to remove interfering substances. SPE is commonly used for hormone analysis.[10]
-
Derivatization (Optional): In some cases, derivatization with a reagent like dansyl chloride can improve the ionization efficiency and sensitivity of the analysis.[8][9]
-
Reconstitution: Evaporate the final extract to dryness and reconstitute it in a solvent compatible with the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the prepared sample into a liquid chromatography system equipped with a suitable column (e.g., C18) to separate 2-OHE1 from other metabolites. A gradient elution with a mobile phase consisting of solvents like water and acetonitrile with additives like formic acid is typically used.[8]
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in a specific mode, such as multiple reaction monitoring (MRM), to selectively detect and quantify the precursor and product ions of 2-OHE1 and its internal standard.[11]
-
-
Data Analysis:
-
Quantify the peak areas of the analyte and the internal standard.
-
Calculate the concentration of 2-OHE1 in the sample using a calibration curve generated from standards of known concentrations.
-
Estrogen Metabolism Pathway
The following diagram illustrates the metabolic pathway of estrone, highlighting the formation of 2-hydroxyestrone. This pathway is critical for understanding the biological context of the measurements.
Caption: Metabolic pathway of estrone hydroxylation.
Logical Workflow for Method Selection
The decision to use urinary or serum measurements for 2-OHE1 should be based on a logical evaluation of the study's requirements.
Caption: Decision workflow for selecting a 2-OHE1 measurement method.
Conclusion
Both urinary and serum measurements of 2-hydroxyestrone provide valuable information for researchers. Urinary analysis offers a non-invasive collection method, while serum analysis may provide a more direct measure of circulating, biologically active metabolites. The choice of analytical method, ELISA or LC-MS/MS, further depends on the specific requirements for sensitivity, specificity, throughput, and cost. While ELISA is a cost-effective and high-throughput method suitable for large-scale epidemiological studies, LC-MS/MS offers superior specificity and sensitivity, making it the gold standard for detailed mechanistic and clinical studies. A careful consideration of the factors outlined in this guide will enable researchers to select the most appropriate methodology for their specific research needs.
References
- 1. A new ELISA kit for measuring urinary 2-hydroxyestrone, 16alpha-hydroxyestrone, and their ratio: reproducibility, validity, and assay performance after freeze-thaw cycling and preservation by boric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary 2/16 estrogen metabolite ratio levels in healthy women: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of plasma and urinary levels of 2-hydroxyestrogen and 16 alpha-hydroxyestrogen metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. Comparability of serum, plasma, and urinary estrogen and estrogen metabolite measurements by sex and menopausal status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Changes in 2-Hydroxyestrone and 16α-Hydroxyestrone Metabolism with Flaxseed Consumption: Modification by COMT and CYP1B1 Genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. agilent.com [agilent.com]
- 11. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
2-Hydroxyestrone vs. 4-Hydroxyestrone: A Comparative Guide to Cancer Risk Prediction
For Researchers, Scientists, and Drug Development Professionals
The metabolism of estrogens yields a complex profile of byproducts, among which 2-hydroxyestrone (2-OHE1) and 4-hydroxyestrone (4-OHE1) have garnered significant attention for their opposing roles in carcinogenesis. This guide provides an objective comparison of these two key metabolites as predictors of cancer risk, supported by experimental data and detailed methodologies, to inform research and therapeutic development.
Contrasting Biological Roles in Carcinogenesis
Estrogen metabolism primarily occurs via hydroxylation at three different positions on the steroid ring: C-2, C-4, or C-16. The metabolites produced through these pathways exhibit distinct biological activities. 2-OHE1 is often termed the "good" estrogen, exhibiting weak estrogenic and even anti-estrogenic properties.[1][2][3][4][5] In contrast, 4-OHE1 is considered a "bad" estrogen due to its potent pro-carcinogenic effects.[5]
2-Hydroxyestrone (2-OHE1): The Protective Metabolite
The 2-hydroxylation pathway is the most prevalent route for estrogen metabolism.[6] 2-OHE1 has a weak binding affinity for the estrogen receptor (ER) and is associated with anti-proliferative effects and the induction of apoptosis.[4] Numerous studies suggest that a metabolic shift favoring the 2-hydroxylation pathway is associated with a reduced risk of breast cancer.[1][3][7]
4-Hydroxyestrone (4-OHE1): The Genotoxic Metabolite
Although a minor pathway, 4-hydroxylation produces metabolites with significant carcinogenic potential.[4][8] 4-OHE1 can be oxidized to form highly reactive estrogen quinones.[7][9][10][11] These quinones can bind to DNA, forming depurinating adducts that lead to apurinic sites, which if not repaired, can result in cancer-initiating mutations.[9][10][12][13] This genotoxic mechanism, independent of ER binding, underscores the potential of 4-OHE1 as a direct carcinogen.[2][4] Furthermore, the metabolic redox cycling of 4-OHE1 generates reactive oxygen species (ROS), contributing to oxidative DNA damage and genomic instability.[10][14]
Signaling and Metabolic Pathways
The metabolic fate of estrone determines the balance between the production of protective and harmful metabolites. The key enzymes from the cytochrome P450 family, CYP1A1 and CYP1B1, are central to this process.
The diagram below illustrates the divergent downstream effects of 2-OHE1 and 4-OHE1, highlighting the genotoxic pathway of 4-OHE1 leading to potential carcinogenesis.
Quantitative Data from Human Studies
Multiple epidemiological studies have investigated the association between circulating levels of estrogen metabolites and breast cancer risk, particularly in postmenopausal women. The findings, while sometimes variable, generally support the opposing roles of the 2- and 4-hydroxylation pathways.
| Study (Reference) | Population | Metric (Highest vs. Lowest Quantile) | Finding |
| Fuhrman et al. (2012) [15] | Postmenopausal Women (Nested Case-Control) | Hazard Ratio (HR) | Ratio of 2-hydroxylation pathway to parent estrogens: HR = 0.66 (Inverse association with risk) |
| Ratio of 4-hydroxylation catechols to methylated catechols: HR = 1.34 (Positive association with risk) | |||
| Dallal et al. (2014) [1] | Postmenopausal Women (Case-Cohort) | Hazard Ratio (HR) | Ratio of 2-hydroxylation pathway to parent estrogens: HR = 0.69 (Inverse association with risk) |
| Ratio of 4-hydroxylation pathway to parent estrogens: HR = 0.61 (Inverse association with risk - an unexpected finding) | |||
| Eliassen et al. (2012) [16] | Postmenopausal Women (Nurses' Health Study) | Relative Risk (RR) | 2-Hydroxyestrone: RR = 3.09 (Strong positive association with risk) |
| Pooled Analysis (Key et al.) [1] | Postmenopausal Women (9 prospective studies) | Relative Risk (RR) | Estradiol: RR = 2.00 (Positive association with risk) |
| Meilahn et al. [17] | Premenopausal Women (Prospective Nested Case-Control) | Odds Ratio (OR) | Ratio of 2-OHE1 to 16α-OHE1: OR = 0.58 (Protective association) |
Note: Some study results show complexity. For instance, the Eliassen et al. study found a positive association between 2-OHE1 and risk, contrary to the pathway hypothesis, which may reflect the intricate interplay of multiple metabolites.[16] The Dallal et al. study also reported an unexpected inverse association for the 4-hydroxylation pathway, indicating that the relationship is not always straightforward.[1]
Experimental Protocols
Accurate measurement of estrogen metabolites is critical for research. The primary methods employed are immunoassays and mass spectrometry-based techniques.
Key Methodologies:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying estrogen metabolites. It offers high sensitivity and specificity, allowing for the simultaneous measurement of a comprehensive panel of over a dozen estrogens and their metabolites from a single serum or urine sample.[15][18]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput method that has been used in many studies.[6][19] However, it can be limited by cross-reactivity between structurally similar metabolites, potentially affecting accuracy compared to LC-MS/MS.[20]
The following diagram outlines a typical workflow for the analysis of estrogen metabolites using LC-MS/MS.
Conclusion: A Tale of Two Metabolites
The evidence strongly indicates that 2-hydroxyestrone and 4-hydroxyestrone have divergent and opposing effects on cancer risk.
-
4-Hydroxyestrone is a potent, genotoxic metabolite that can directly damage DNA, promoting carcinogenic mutations. Its role as an initiator of carcinogenesis makes it a critical biomarker and a potential target for preventative strategies.[12][14]
-
2-Hydroxyestrone is generally considered anti-carcinogenic, promoting a less estrogenic environment and potentially inhibiting cell growth.[3]
While individual metabolite levels are informative, the ratio of 2-OHE1 to 4-OHE1 (or the broader ratio of the 2-hydroxylation to 4-hydroxylation pathways) may represent a more robust predictor of cancer risk.[10][21] This balance reflects an individual's overall estrogen metabolism profile. A shift towards 4-hydroxylation at the expense of 2-hydroxylation could signify an increased risk.
For researchers and drug development professionals, understanding this metabolic balance is crucial. Targeting the enzymes that regulate these pathways, such as CYP1A1 and CYP1B1, or developing interventions that promote the protective 2-hydroxylation pathway, could offer promising avenues for cancer prevention and therapy. Future research should continue to refine our understanding of the complete estrogen metabolite profile to develop more precise risk assessment models.
References
- 1. Estrogen Metabolism and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 2-hydroxyestrone: the 'good' estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estrogen metabolite ratio: Is the 2-hydroxyestrone to 16α-hydroxyestrone ratio predictive for breast cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estrogen byproducts linked to survival in breast cancer patients - UNC Lineberger [unclineberger.org]
- 6. Urinary 2/16 estrogen metabolite ratio levels in healthy women: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Estrogens as endogenous genotoxic agents--DNA adducts and mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Hydroxyestrone | Rupa Health [rupahealth.com]
- 11. Genotoxic effects of estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Metabolism and DNA binding studies of 4-hydroxyestradiol and estradiol-3,4-quinone in vitro and in female ACI rat mammary gland in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-Hydroxy estrogen metabolite, causing genomic instability by attenuating the function of spindle-assembly checkpoint, can serve as a biomarker for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Estrogen metabolism and risk of breast cancer: a prospective study of the 2:16alpha-hydroxyestrone ratio in premenopausal and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. scispace.com [scispace.com]
- 21. 4-Hydroxyestrone/2-Hydroxyestrone Ratio | Rupa Health [rupahealth.com]
Evaluating the Performance of 2-Hydroxyestrone ELISA Kits: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of 2-hydroxyestrone (2-OHE1), a key estrogen metabolite, is crucial for various fields of study, including cancer research and hormone metabolism. Enzyme-linked immunosorbent assays (ELISAs) offer a common method for this purpose. This guide provides a comparative overview of the performance of different commercially available 2-hydroxyestrone ELISA kits, supported by experimental data from published studies.
Performance Characteristics of 2-Hydroxyestrone ELISA Kits
The selection of an appropriate ELISA kit is paramount for obtaining reliable and reproducible results. Key performance indicators include sensitivity, precision (intra- and inter-assay variability), and correlation with gold-standard analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 1: Performance Comparison of 2-Hydroxyestrone ELISA Kits
| Feature | Immuna Care Estramet™ 2/16 ELISA | MyBioSource Human 2-OHE1 ELISA Kit (MBS9313388) | Krishgen Biosystems GENLISA™ Human 2-OHE1 ELISA |
| Assay Principle | Competitive ELISA | Sandwich ELISA | Sandwich ELISA |
| Sample Type | Urine | Serum, Plasma, Cell Culture Supernatant | Serum, Plasma, Cell Culture Supernatant, other biological samples |
| Sensitivity | 0.625 ng/mL[1][2] | 1.0 nmol/L | 0.124 ng/mL |
| Assay Range | 0.625 - 20 ng/mL | Data not available | 0.32 - 20 ng/ml |
| Intra-Assay CV (%) | 1.1 - 12.9% (Mean: 4.9%)[3] | < 15%[4] | Data not available |
| Inter-Assay CV (%) | 5.3 - 14.4% (Mean: 9.5%)[3] | < 15%[4] | Data not available |
| Cross-Reactivity | Data not available | No significant cross-reactivity with analogues reported[4] | Data not available |
| Correlation with GC-MS | Well-correlated[1][2] | Data not available | Data not available |
Experimental Protocols: A Closer Look at Validation
Detailed methodologies are essential for understanding the context of the presented performance data. The following protocols are based on a study that rigorously evaluated the performance of a commercially available 2-OHE1 ELISA kit[1][2].
Sample Preparation (Urine)
-
Collection: First morning void or 24-hour urine samples are collected.
-
Stabilization: Samples should be immediately cooled and stored at -20°C or lower if not analyzed promptly. For long-term storage, -80°C is recommended.
-
Thawing and Centrifugation: Prior to the assay, frozen samples are thawed at room temperature and centrifuged to remove any particulate matter.
ELISA Procedure (Competitive Assay)
The following is a generalized protocol for a competitive ELISA, as described for the Immuna Care Estramet™ kit.
-
Standard and Sample Addition: Aliquots of standards, controls, and urine samples are added to the wells of a microtiter plate.
-
Enzyme Conjugate Addition: A 2-OHE1-enzyme conjugate is added to each well. This conjugate will compete with the 2-OHE1 in the sample for binding to the antibody-coated on the plate.
-
Incubation: The plate is incubated to allow for competitive binding.
-
Washing: The plate is washed to remove any unbound sample and enzyme conjugate.
-
Substrate Addition: A chromogenic substrate is added to the wells. The enzyme on the bound conjugate will convert the substrate, leading to a color change.
-
Stopping the Reaction: A stop solution is added to halt the color development.
-
Absorbance Reading: The optical density (OD) of each well is read using a microplate reader at a specific wavelength. The intensity of the color is inversely proportional to the concentration of 2-OHE1 in the sample.
Performance Parameter Evaluation
-
Sensitivity: The lowest concentration of 2-OHE1 that can be reliably distinguished from zero. This is often calculated as the mean of the zero standard minus two or three standard deviations.
-
Precision (Reproducibility):
-
Intra-Assay Precision: Determined by assaying multiple replicates of samples with low, medium, and high concentrations of 2-OHE1 on the same plate. The coefficient of variation (CV) is calculated for each set of replicates.
-
Inter-Assay Precision: Determined by assaying the same samples on different days or with different kit lots. The CV is calculated across the different assays.
-
-
Accuracy (Correlation with a Reference Method):
-
A panel of samples is analyzed using both the ELISA kit and a gold-standard method like GC-MS or LC-MS/MS.
-
The results from the two methods are then compared using statistical analyses, such as linear regression and calculation of the correlation coefficient (r), to determine the level of agreement.
-
Visualizing the Workflow and Pathway
To better illustrate the processes involved, the following diagrams were generated using the DOT language.
Conclusion
The choice of a 2-hydroxyestrone ELISA kit should be guided by the specific requirements of the study, including sample type, required sensitivity, and the level of precision needed. While the Immuna Care Estramet™ kit has been evaluated in multiple peer-reviewed studies, providing a good baseline for performance expectations, newer kits from other manufacturers may also offer reliable alternatives. Researchers are encouraged to perform their own in-house validation to ensure the chosen kit meets the demands of their specific application. The data and protocols presented in this guide serve as a valuable starting point for this evaluation process.
References
- 1. A new ELISA kit for measuring urinary 2-hydroxyestrone, 16alpha-hydroxyestrone, and their ratio: reproducibility, validity, and assay performance after freeze-thaw cycling and preservation by boric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Changes in 2-Hydroxyestrone and 16α-Hydroxyestrone Metabolism with Flaxseed Consumption: Modification by COMT and CYP1B1 Genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
The Gold Standard: Why Stable Isotope Internal Standards Outperform Structural Analogs in Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative mass spectrometry, the choice of an internal standard is a critical decision. While structural analogs have traditionally been employed, the superior performance of stable isotope-labeled (SIL) internal standards is well-established. This guide provides an objective comparison, supported by experimental data, to illustrate the distinct advantages of employing SIL internal standards.
Stable isotope-labeled internal standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H). This near-perfect chemical mimicry is the cornerstone of their superiority over structural analogs, which are different molecules with similar but not identical chemical properties. The use of SIL internal standards, a technique known as stable isotope dilution, is widely regarded as the gold standard for quantitative mass spectrometry.[1][2]
The primary advantage of SIL internal standards lies in their ability to more effectively compensate for variations that can occur during sample preparation and analysis.[3][4] Because a SIL internal standard behaves virtually identically to the analyte during extraction, derivatization, and ionization, it experiences the same losses and matrix effects.[2] This co-elution and co-ionization behavior ensures a more accurate and precise quantification of the target analyte. In contrast, structural analogs, due to their different chemical structures, can exhibit different extraction efficiencies, chromatographic retention times, and ionization responses, leading to less reliable results.[5]
Head-to-Head Comparison: Performance Data
Experimental data from various studies consistently demonstrate the superior performance of stable isotope-labeled internal standards across key validation parameters.
| Analyte | Internal Standard Type | Parameter | Result | Reference |
| Tacrolimus | Stable Isotope-Labeled (¹³C,D₂) | Accuracy | 99.55-100.63% | [6] |
| Structural Analog (Ascomycin) | Accuracy | 97.35-101.71% | [6] | |
| Stable Isotope-Labeled (¹³C,D₂) | Imprecision | <3.09% | [6] | |
| Structural Analog (Ascomycin) | Imprecision | <3.63% | [6] | |
| Stable Isotope-Labeled (¹³C,D₂) | Matrix Effect Compensation | 0.89% | [6] | |
| Structural Analog (Ascomycin) | Matrix Effect Compensation | -0.97% | [6] | |
| Angiotensin IV | Stable Isotope-Labeled | Precision (Repeatability) | Improved | [7] |
| Structural Analog (norleucine¹-Ang IV) | Precision (Repeatability) | Not Improved | [7] | |
| Stable Isotope-Labeled | Accuracy | Improved | [7] | |
| Structural Analog (norleucine¹-Ang IV) | Accuracy | Not Improved | [7] | |
| Kahalalide F | Stable Isotope-Labeled | Precision (CV) | Significantly Lower | [1][4] |
| Structural Analog | Precision (CV) | Higher | [1][4] | |
| Stable Isotope-Labeled | Accuracy (Bias) | Not Significantly Different from 100% | [4] | |
| Structural Analog | Accuracy (Bias) | Significantly Deviated from 100% | [4] |
Experimental Workflows: A Tale of Two Standards
The following diagrams illustrate the typical experimental workflows for quantitative analysis using either a stable isotope-labeled internal standard or a structural analog.
Caption: Workflow using a stable isotope-labeled internal standard.
Caption: Workflow using a structural analog internal standard.
Detailed Experimental Protocols
The following are summaries of experimental protocols from studies that have compared the two types of internal standards.
Quantification of Tacrolimus in Whole Blood
-
Objective: To compare the performance of a ¹³C,D₂-labeled tacrolimus (SIL-IS) and ascomycin (structural analog) for the quantification of tacrolimus in human whole blood.[6]
-
Sample Preparation: Whole blood samples were treated with a zinc sulfate solution in acetonitrile for protein precipitation. The supernatant was then extracted with tert-butyl methyl ether.[6]
-
LC-MS/MS Analysis:
-
Data Analysis: The ratio of the peak area of tacrolimus to the peak area of the respective internal standard was used for quantification.[6]
Quantification of Angiotensin IV in Rat Brain Dialysates
-
Objective: To evaluate the use of a stable isotope-labeled angiotensin IV versus a structural analog (norleucine¹-Ang IV) for quantification in a complex matrix.[7]
-
Sample Preparation: Microdialysate samples from rat brains were used directly for analysis.
-
nano-LC-MS/MS Analysis:
-
Instrumentation: Nano-liquid chromatography coupled to an electrospray ionization tandem mass spectrometer.[7]
-
-
Data Analysis: The linearity, precision, and accuracy of the method were compared when using the SIL-IS versus the structural analog.[7]
The Impact of Matrix Effects
Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix, are a major challenge in LC-MS/MS bioanalysis.[8] Stable isotope-labeled internal standards are particularly effective at correcting for matrix effects because they are affected in the same way as the analyte.[4] Structural analogs, with their different physicochemical properties, may not experience the same degree of matrix effect, leading to inaccurate results.[5]
Conclusion: An Indispensable Tool for High-Quality Data
While structural analogs can be a viable option when stable isotope-labeled internal standards are unavailable or cost-prohibitive, the evidence overwhelmingly supports the superiority of SIL-IS for achieving the highest quality quantitative data.[1] Their ability to accurately correct for variability throughout the analytical process, particularly in complex biological matrices, makes them an indispensable tool for researchers, scientists, and drug development professionals who demand confidence in their results. The investment in stable isotope-labeled internal standards translates directly to more reliable and reproducible data, ultimately accelerating research and development timelines.
References
- 1. Switching from an analogous to a stable isotopically labeled internal standard for the LC-MS/MS quantitation of the novel anticancer drug Kahalalide F significantly improves assay performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. japsonline.com [japsonline.com]
- 6. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
Safety Operating Guide
Safe Disposal of 2-Hydroxyestrone-13C6: A Procedural Guide
The proper disposal of 2-Hydroxyestrone-13C6 is critical for ensuring laboratory safety and environmental protection. As a stable isotope-labeled compound, its disposal protocol is determined by its chemical properties rather than any radiological hazard.[1][] The Safety Data Sheet (SDS) for this compound identifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating its treatment as a hazardous chemical waste.[3]
This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with local regulations and institutional protocols, is essential.
Hazardous Waste Storage and Accumulation Limits
Proper storage of chemical waste is paramount to maintaining a safe laboratory environment. The following table summarizes key quantitative guidelines for the accumulation of hazardous waste in a satellite accumulation area.[4][5]
| Guideline | Specification | Citations |
| Maximum Volume | Up to 55 gallons of a single hazardous waste stream may be accumulated. | [5] |
| Time Limit | Containers can remain in a satellite accumulation area for up to one year if partially filled. | [4] |
| Disposal Deadline (Full) | Full containers must be removed from the satellite accumulation area within three days. | [4] |
| Disposal Deadline (Volume) | Once 55 gallons of hazardous waste accumulates, it must be collected within three days. | [5] |
| Secondary Containment | Must be capable of holding 110% of the volume of the primary container(s). | [5] |
Standard Operating Protocol for Disposal of this compound
This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure solid compound and contaminated lab supplies.
Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure appropriate PPE is worn as specified in the safety data sheet.[3]
-
Eye Protection: Wear safety goggles with side-shields.[3]
-
Hand Protection: Use compatible, chemical-resistant gloves.[3][6]
-
Body Protection: Wear an impervious lab coat or clothing to prevent skin exposure.[3][6]
-
Respiratory Protection: If there is a risk of generating dusts, a suitable respirator is required.[3]
Waste Characterization and Segregation
-
Waste Determination: A chemical is considered waste when it is no longer intended for use.[7]
-
Hazard Identification: this compound is classified as hazardous due to its oral toxicity and high aquatic toxicity.[3] It is not radioactive as it contains a stable isotope.[1]
-
Segregation: Do not mix this compound waste with general laboratory trash or non-hazardous waste.[1] It should be segregated from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[3] Store acids and bases separately.[4]
Waste Collection and Containment
-
Solid Waste (Pure Chemical): Dispose of solid this compound in its original manufacturer's container if possible.[5] If transferring to a new container, ensure it is compatible, in good condition with no cracks or leaks, and has a secure, leak-proof screw-on cap.[4][5][7]
-
Contaminated Lab Supplies (Dry Waste): Items such as gloves, absorbent paper, and Kim Wipes that are contaminated with this compound should be collected as hazardous waste.[5] Double-bag this waste in clear plastic bags to permit visual inspection.[5]
-
Contaminated Sharps: Any contaminated sharps (e.g., pipette tips, broken glass) must be placed in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[5][8]
-
Container Filling: Do not overfill waste containers. Leave at least one inch of headroom to allow for expansion.[4]
-
Container Closure: Keep waste containers securely capped at all times, except when adding waste.[5][7]
Labeling and Storage
-
Labeling: Every waste container must be clearly labeled with a "Hazardous Waste" tag.[5][7] The label must include the full chemical name "this compound" (no abbreviations) and a statement of the hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").[3][7]
-
Storage Location: Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.[4]
-
Secondary Containment: Place all primary waste containers in a secondary container, such as a lab tray, to contain any potential leaks or spills.[5] The secondary container must be chemically compatible with the waste.[5]
Final Disposal
-
Environmental Precaution: Crucially, do not dispose of this compound down the drain or in regular trash due to its high aquatic toxicity.[3][9] Avoid any release into the environment.[3][6]
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste disposal company.[1][3] Follow your institution's specific procedures for requesting a hazardous waste collection.[5]
-
Record Keeping: Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with institutional and local regulations.[10]
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound.
References
- 1. moravek.com [moravek.com]
- 3. This compound|MSDS [dcchemicals.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. biosynth.com [biosynth.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 10. plantsci.cam.ac.uk [plantsci.cam.ac.uk]
Essential Safety and Logistical Information for Handling 2-Hydroxyestrone-¹³C₆
This document provides immediate, essential guidance for the safe handling, operation, and disposal of 2-Hydroxyestrone-¹³C₆, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure laboratory safety and maintain the integrity of experimental workflows.
Immediate Safety and Personal Protective Equipment (PPE)
2-Hydroxyestrone-¹³C₆ is a stable, isotopically labeled catechol estrogen metabolite. While the ¹³C labeling does not alter its chemical reactivity, the parent compound's hormonal activity and potential for harm necessitate careful handling. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
1.1 Hazard Identification and Classification
A summary of the hazard classification for 2-Hydroxyestrone-¹³C₆ is provided in the table below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
1.2 Required Personal Protective Equipment (PPE)
The following PPE is mandatory when handling 2-Hydroxyestrone-¹³C₆ in solid (powder) or solution form.
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and airborne particles. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact and absorption. |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects skin from contamination. |
| Respiratory Protection | Suitable respirator (e.g., N95 or higher) | Required when handling the powder form to prevent inhalation. |
1.3 First Aid Measures
Immediate actions to be taken in case of exposure are outlined below.
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |
| In Case of Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. |
| In Case of Eye Contact | Remove any contact lenses, locate eye-wash station, and flush eyes immediately with large amounts of water. |
| If Inhaled | Immediately relocate self or casualty to fresh air. If breathing is difficult, seek medical attention. |
Operational Plans: Handling and Storage
Adherence to proper handling and storage protocols is crucial to ensure the stability of the compound and the safety of laboratory personnel.
2.1 Safe Handling Procedures
-
Engineering Controls: Always handle 2-Hydroxyestrone-¹³C₆ in a well-ventilated area, preferably within a chemical fume hood, especially when working with the powder form to avoid dust and aerosol formation. Ensure a safety shower and eyewash station are readily accessible.
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
2.2 Storage Conditions
-
Temperature: Store the compound in a tightly sealed container in a cool, well-ventilated area. For long-term stability, store at -20°C as a powder or -80°C in solution.
-
Incompatibilities: Keep away from strong acids/alkalis and strong oxidizing/reducing agents.
Disposal Plan
Proper disposal is critical to prevent environmental contamination, given the high aquatic toxicity of this compound.
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant. Do not allow the product to enter drains, water courses, or the soil.
-
Spill Management: In the event of a spill, collect the spillage and clean the affected area thoroughly.
Experimental Protocols
The following are detailed methodologies for key experiments involving 2-Hydroxyestrone.
Cell Viability Assay using MCF-7 Breast Cancer Cells
This protocol outlines a procedure to assess the effect of 2-Hydroxyestrone on the viability of estrogen-responsive MCF-7 cells.
Materials:
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
2-Hydroxyestrone-¹³C₆
-
Quinalizarin (catechol-O-methyltransferase inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.
-
Treatment:
-
Prepare a stock solution of 2-Hydroxyestrone-¹³C₆ in DMSO.
-
Prepare serial dilutions of 2-Hydroxyestrone-¹³C₆ in culture medium to achieve final concentrations ranging from 10⁻⁹ to 10⁻⁶ M.
-
As 2-Hydroxyestrone is rapidly methylated by catechol-O-methyltransferase in MCF-7 cells, add a potent inhibitor such as quinalizarin at an appropriate concentration to the treatment media.[1][2]
-
Replace the culture medium in each well with the treatment media. Include a vehicle control (DMSO) and a positive control (e.g., estradiol).
-
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Sample Preparation for LC-MS/MS Analysis of Urinary 2-Hydroxyestrone-¹³C₆
This protocol describes the preparation of urine samples for the quantification of 2-Hydroxyestrone-¹³C₆ and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]
Materials:
-
Urine sample
-
Internal standard solution (e.g., deuterated 2-Hydroxyestrone)
-
β-glucuronidase/sulfatase from Helix pomatia
-
L-ascorbic acid
-
Sodium acetate buffer (0.15 M, pH 4.6)
-
Dichloromethane
-
Dansyl chloride solution (1 mg/mL in acetone)
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
Procedure:
-
Sample Aliquoting: To a 0.5 mL aliquot of urine, add 20 µL of the internal standard solution.[3]
-
Enzymatic Hydrolysis:
-
Extraction:
-
Extract the hydrolyzed sample with 8 mL of dichloromethane.[3]
-
Vortex and centrifuge to separate the phases.
-
Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
LC-MS/MS Analysis: Inject an appropriate volume (e.g., 20 µL) of the derivatized sample into the LC-MS/MS system for analysis.[3]
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to 2-Hydroxyestrone.
Caption: Metabolic pathway of estrone to its major hydroxylated metabolites.
Caption: Experimental workflow for the analysis of 2-Hydroxyestrone in urine by LC-MS/MS.
References
- 1. Antiestrogen action of 2-hydroxyestrone on MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-HRMS of derivatized urinary estrogens and estrogen metabolites in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
